Methyl diazoacetate

Catalog No.
S3317935
CAS No.
6832-16-2
M.F
C3H4N2O2
M. Wt
100.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl diazoacetate

CAS Number

6832-16-2

Product Name

Methyl diazoacetate

IUPAC Name

methyl 2-diazoacetate

Molecular Formula

C3H4N2O2

Molecular Weight

100.08 g/mol

InChI

InChI=1S/C3H4N2O2/c1-7-3(6)2-5-4/h2H,1H3

InChI Key

MIVRMHJOEYRXQB-UHFFFAOYSA-N

SMILES

COC(=O)C=[N+]=[N-]

Canonical SMILES

COC(=O)C=[N+]=[N-]

The exact mass of the compound Methyl diazoacetate is 100.027277375 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

frontier molecular orbitals FMO in methyl diazoacetate reactions

Author: Smolecule Technical Support Team. Date: February 2026

Revised FMO Analysis for Methyl Diazoacetate

The table below compares the traditional and revised FMO descriptions for this compound.

Aspect Traditional FMO Model Revised FMO Model
Relevant Unoccupied Orbital LUMO+1 (ψ₃, the heteropropargyl anion fragment orbital) [1] LUMON=N, the perpendicular N=N π orbital) [1] [2]
Interaction Partner HOMO(dipolarophile/enamine) with LUMO+1(diazo) [1] HOMO(dipolarophile/enamine) with LUMO(diazo) (π*N=N) [1] [2]
Postulated Mechanism Concerted 1,3-dipolar cycloaddition [1] Stepwise pathway through zwitterionic intermediates [1] [2] [3]
Energetics Higher barrier for concerted path [1] Barrier ~40 kJ mol⁻¹ lower for stepwise path (in CHCl₃) [1]

The Stepwise Reaction Mechanism

The revised mechanism for the reaction of this compound with enamines involves a stepwise process with a low-energy zwitterionic intermediate [1] [3].

G Enamine Enamine Zwitterion Zwitterionic Intermediate Enamine->Zwitterion Nucleophilic Attack on π*N=N (LUMO) MDA This compound MDA->Zwitterion Tautomers Tautomers (e.g., Hydrazonoenamine) Zwitterion->Tautomers Proton Shifts Pyrazoline Pyrazoline Product Tautomers->Pyrazoline Cyclization

Key Experimental and Computational Evidence

The revised mechanism is supported by kinetic studies and advanced computational calculations [1].

  • Kinetic Analysis: Time-resolved NMR spectroscopy monitored the disappearance of enamines in reactions with this compound. The highly negative activation entropy (ΔS‡ ≈ -222 J mol⁻¹ K⁻¹) indicated an ordered transition state but was not conclusive for a concerted mechanism [1].
  • NMR Observation of Intermediates: NMR experiments directly detected the formation of zwitterionic intermediates and their tautomers, such as hydrazonoenamines, which subsequently cyclized to the final pyrazoline products [1] [3].
  • Computational Energy Profiles: Dispersion-corrected Density Functional Theory (DFT-D3) calculations compared the energy barriers for the concerted and stepwise pathways, revealing the stepwise path is approximately 40 kJ mol⁻¹ lower in energy in CHCl₃ [1].

Implications for Reaction Design

This revised understanding provides practical insights for designing and optimizing reactions involving this compound.

  • Predicting Reactivity: The HOMO(enamine)-LUMO(π*N=N) interaction is the primary controlling factor for these stepwise reactions [1] [2].
  • Stereoselectivity Control: The stepwise mechanism through a zwitterion offers potential points for controlling stereochemistry that are not present in a single concerted transition state [1].
  • Beyond Enamines: This principle may extend to other reactions with electron-rich dipolarophiles. The key is identifying the true LUMO and recognizing that strong HOMO-LUMO attractions can favor stepwise, zwitterionic mechanisms over concerted ones [2].

References

Electrophilicity Parameters of Methyl Diazoacetate and Related Diazoalkanes

Author: Smolecule Technical Support Team. Date: February 2026

The electrophilicity of methyl diazoacetate has been quantitatively determined through kinetic studies. The table below summarizes the key parameters for this compound and other diazo compounds for comparison [1] [2] [3].

Diazo Compound Electrophilicity Parameter (E) Nucleophilicity Parameter (N) Nucleophile-Specific Parameter (sN)
This compound -18.50 8.89 1.02
Dimethyl Diazomalonate -20.99 0.79 0.81
4-Nitrophenyldiazomethane -19.11 12.42 0.72
Diphenyldiazomethane -20.56 11.02 0.77

The electrophilicity parameter (E) places this compound in a moderate position on the scale of characterized diazoalkanes. Its electrophilicity is significantly weaker (by 11-14 orders of magnitude) than that of a benzenediazonium ion [2] [3].

Experimental Protocol for Electrophilicity Quantification

The electrophilicity parameters were derived from kinetic studies of azo coupling reactions. The following methodology is adapted from recent publications [3].

Reaction Principle
  • Nucleophiles: Enamines (e.g., pyrrolidinocyclopentene, pyrrolidinocyclohexene) and sulfonium ylides are used as reference nucleophiles.
  • Mechanism: The reaction proceeds via a rate-determining attack of the nucleophile at the terminal nitrogen of the diazoalkane, forming a zwitterionic intermediate. This step forms only one new sigma bond, making it suitable for analysis using the linear free-energy relationship lg k₂ = sN(N + E) [3].
Kinetic Measurement Procedure
  • Instrumentation: Reaction rates are measured using UV-Vis spectrophotometry or NMR spectroscopy.
  • Typical Setup:
    • Prepare solutions of the diazoalkane and the nucleophile in dry, degassed solvents (e.g., DMSO for reactions with sulfonium ylides, CDCl₃ or Et₂O for enamine studies).
    • Mix the reagents in a spectrophotometer cuvette or an NMR tube at a constant temperature (e.g., 20°C).
    • Monitor the decrease in the absorbance of the diazo compound or the appearance of product signals over time.
  • Data Analysis: Second-order rate constants (k₂) are determined from the kinetic data. The electrophilicity parameter E is then calculated by plugging k₂ and the known nucleophile parameters (N and sN) into the equation lg k₂ (20°C) = sN(N + E) [3].
Key Experimental Observations
  • Product Identification: The initial azo coupling product with enamines is often a hydrazonoenamine, which can further tautomerize or cyclize to form pyrazolines. It is crucial to note that these pyrazolines are not formed via a concerted 1,3-dipolar cycloaddition but through a stepwise mechanism [3].
  • Safety Note: Although the described kinetic studies use standard laboratory equipment, diazo compounds should always be handled with care due to their potential explosive nature and the need to exclude moisture and oxygen [4].

Synthetic Application: Copper-Catalyzed Cyclopropanation

This compound is widely used in cyclopropanation reactions. The following is a detailed procedure from Organic Syntheses [4].

Procedure
  • Reagents: Silyl enol ether, this compound, copper(II) acetylacetonate [Cu(acac)₂] catalyst.
  • Setup: A flask equipped with a reflux condenser and a pressure-equalizing dropping funnel is charged with the catalyst and silyl enol ether.
  • Reaction:
    • Heat the suspension to 90-100°C in an oil bath.
    • Add a solution of this compound in dry ethyl acetate dropwise over 3-4 hours.
    • A short induction period is followed by vigorous nitrogen evolution.
  • Work-up: After cooling, the solvent is removed via rotary evaporation. The crude product is purified by filtration through a column of neutral alumina and subsequent distillation [4].
  • Safety: This step must be performed behind a safety shield due to the potential for vigorous nitrogen gas evolution and the hazardous nature of diazo compounds [4].

Mechanisms of Reaction

The following diagrams, generated using Graphviz, illustrate the key reaction pathways of this compound.

G MDA This compound Zwitterion Zwitterionic Intermediate MDA->Zwitterion Rate-Determining Step Nu Nucleophile (Enamine/Ylide) Nu->Zwitterion Product1 Hydrazonoenamine Zwitterion->Product1 Tautomerization Product2 Aziridine / Other Products Zwitterion->Product2 Subsequent Cyclization

Diagram 1: General mechanism for electrophilic reactions of this compound, showing the rate-determining formation of a zwitterion and subsequent product formation [3].

G SilylEnolEther Silyl Enol Ether Cyclopropane Siloxycyclopropane (Mixture of cis/trans isomers) SilylEnolEther->Cyclopropane MDA This compound MDA->Cyclopropane Denitrogenation CuCat Cu(II) Catalyst CuCat->Cyclopropane Catalyzes

Diagram 2: Simplified workflow for the copper-catalyzed cyclopropanation of a silyl enol ether using this compound [4].

Research Context and Application

  • Electrophilicity vs. Nucleophilicity: this compound is an ambiphilic reagent. It can act as a nucleophile toward strong electrophiles (like benzhydrylium ions) and as an electrophile toward strong nucleophiles (like enamines and sulfonium ylides) [3]. The data in the table above quantifies its electrophilic character.
  • Modern Photochemical Applications: Recent advances have explored visible light-induced reactions of diazo compounds. Photochemical decomposition can generate singlet carbenes or, via photoredox catalysis, lead to radical intermediates, opening avenues for transformations inaccessible by classical methods [5].

References

Quantitative Nucleophilicity and Electrophilicity Parameters

Author: Smolecule Technical Support Team. Date: February 2026

Methyl diazoacetate is an ambiphilic molecule, meaning it can act as both a nucleophile and an electrophile [1] [2].

Table 1: Nucleophilicity Parameters for this compound [3]

Parameter Value Solvent Comment
N 4.68 Dichloromethane (CH₂Cl₂) Describes inherent nucleophilic strength
s_N 0.94 Dichloromethane (CH₂Cl₂) Describes sensitivity to electrophile's reactivity

These parameters fit the Mayr-Patz equation: lg k (20 °C) = s_N (N + E), which calculates second-order rate constants for its reactions with electrophiles characterized by parameter E [1] [3].

Table 2: Electrophilicity Parameters for Selected Diazoalkanes [4] [2]

Diazo Compound Electrophilicity Parameter (E)
This compound -21 < E < -18
Dimethyl Diazomalonate -21 < E < -18
4-Nitrophenyldiazomethane -21 < E < -18
Diphenyldiazomethane -21 < E < -18
Benzenediazonium Ion (For comparison, much more electrophilic)

The electrophilicity of this compound is 11-14 orders of magnitude lower than a benzenediazonium ion [2].

Mechanism and Reaction Pathways

The reactivity of this compound is highly dependent on its reaction partner, leading to different mechanisms and products.

G This compound Reaction Pathways cluster_1 Pathway A: With Electrophiles (E+) cluster_2 Pathway B: With Nucleophiles (Nu) cluster_3 Pathway C: With Alkenes (Dipolarophile) MDA This compound C_Attack Attack at Carbon MDA->C_Attack N_Attack Attack at Terminal Nitrogen MDA->N_Attack Concerted Concerted Cycloaddition MDA->Concerted Electrophile Electrophile (E+) Electrophile->C_Attack Diazonium Diazonium Ion Product C_Attack->Diazonium Nucleophile Nucleophile (Nu) Nucleophile->N_Attack Zwitterion Zwitterionic Intermediate N_Attack->Zwitterion Azo Azo Coupling Product Zwitterion->Azo Alkene Alkene Alkene->Concerted Pyrazoline Pyrazoline Product Concerted->Pyrazoline

Reaction pathways for this compound with different partners.

Contrary to some earlier reports, recent studies show that reactions with enamines do not proceed via a concerted cycloaddition but through a stepwise mechanism initiated by an azo coupling [1] [2]. The enamine attacks the terminal nitrogen of the diazo compound, forming a zwitterion that rearranges to the final product [2].

Detailed Experimental Protocol for Kinetic Studies

The nucleophilicity and electrophilicity parameters are derived from kinetic measurements. Here is a summarized protocol based on the methodologies used in the cited research:

  • Objective: Determine the second-order rate constant ( k_2 ) for the reaction between this compound and a reference electrophile (for nucleophilicity) or nucleophile (for electrophilicity) [5] [6].
  • Technique: UV-Vis Spectrophotometry [4] [2] [5].
  • Procedure:
    • Prepare a solution of the reference reaction partner (electrophile like a benzhydrylium ion, or nucleophile like a sulfonium ylide) in an appropriate solvent (e.g., DMSO, dichloromethane) [4] [2] [5].
    • In a temperature-controlled cuvette (20.0 °C), add an excess of this compound to the solution to create pseudo-first-order conditions [5] [6].
    • Monitor the decay of the absorbance signal of the reference partner (e.g., at 370 nm for benzhydrylium ions) over time [5] [6].
    • Fit the absorbance vs. time data to an exponential decay function to obtain the observed pseudo-first-order rate constant, ( k_{obs} ) [5] [6].
    • Repeat the experiment with at least four different concentrations of this compound [5] [6].
    • Plot ( k_{obs} ) versus the concentration of this compound. The slope of the resulting linear plot is the second-order rate constant, ( k_2 ) [5] [6].
  • Data Analysis: The determined ( k_2 ) value is used in the Mayr-Patz equation to calculate the unknown reactivity parameter (N or E) [1].

Key Insights for Research Application

  • Reactivity Comparison: With an N value of 4.68, this compound is a nucleophile of similar strength to silyl enol ethers, making it suitable for reactions with moderately electrophilic partners [1].
  • Mechanistic Caution: The assumption that reactions with enamines are 1,3-dipolar cycloadditions is incorrect; they proceed via a stepwise azo coupling [1] [2].
  • Predictive Power: Using the provided N, s_N, and E parameters in the Mayr-Patz equation allows for predicting whether a potential reaction is feasible and estimating its rate [1] [5].

References

methyl diazoacetate synthesis and first preparation

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Procedure for Ethyl Diazoacetate

The following is the established synthesis for ethyl diazoacetate from Organic Syntheses [1]. The procedure for the methyl ester is analogous and uses methyl glycinate hydrochloride as the starting material [1].

  • Reaction Principle: Diazotization of an amino acid ester.
  • Chemical Reaction: NH₂CH₂COOR · HCl + NaNO₂ + H₂SO₄ → N₂CHCOOR + NaHSO₄ + NaCl + 2 H₂O (where R is an alkyl group like ethyl or methyl).
Key Safety Notes [1]
  • Diazoacetic esters are potentially explosive and must be handled with caution in a well-ventilated hood.
  • They are toxic and can cause specific sensitivities.
  • Methyl diazoacetate is particularly hazardous and can detonate with extreme violence upon heating; distillation is dangerous and should be avoided.
Step-by-Step Experimental Protocol [1]
  • Setup: A 2-liter four-necked flask is fitted with a stirrer, dropping funnel, thermometer, and nitrogen inlet. It is charged with 140 g (1 mole) of ethyl glycinate hydrochloride dissolved in 250 ml water and 600 ml methylene chloride. The mixture is cooled to -5°C and flushed with nitrogen.
  • Diazotization: A cold solution of 83 g (1.2 moles) of sodium nitrite in 250 ml water is added with stirring. The temperature is lowered to -9°C.
  • Acidification: 95 g of cold 5% sulfuric acid is added dropwise over about 3 minutes. The reaction is exothermic, and the temperature must be controlled not to exceed +1°C. The reaction is complete within 10 minutes after the addition.
  • Work-up: The cold reaction mixture is transferred to a separatory funnel. The organic layer is separated and shaken with 1 liter of cold 5% sodium bicarbonate solution until the aqueous phase is neutral. The organic layer is dried with 15 g of anhydrous sodium sulfate and filtered.
  • Solvent Removal: The bulk of the methylene chloride is distilled under reduced pressure (about 350 mm Hg) using an efficient column. The last traces of solvent are removed at 20 mm Hg with a maximum pot temperature of 35°C.
  • Product: The yield is 90–100 g (79–88%) of yellow oil, pure enough for most synthetic purposes. Purification by distillation is not recommended due to explosion risk [1].

Summary of Key Quantitative Data

The table below summarizes the reaction components and outcomes from the Organic Syntheses procedure [1].

Component Role Quantity (Moles) Quantity (Mass/Volume) Notes
Ethyl Glycinate Hydrochloride Starting Material 1.0 mol 140 g The methyl ester analog would be used for this compound.
Sodium Nitrite (NaNO₂) Diazotizing Agent 1.2 mol 83 g Dissolved in 250 ml water.
Sulfuric Acid (H₂SO₄) Acid Catalyst - 95 g of 5% soln Provides a strongly acidic medium.
Methylene Chloride (CH₂Cl₂) Solvent - 600 ml Protects the product from decomposition.
Sodium Bicarbonate (NaHCO₃) Neutralizing Agent - 1 L of 5% soln Used during work-up to remove acid traces.
Ethyl Diazoacetate Product - 90-100 g (79-88% yield) Yellow oil; characterized by refractive index (nD25 1.462).

Experimental Workflow

The following diagram illustrates the synthesis and work-up process for diazoacetate esters based on the described protocol:

G Start Start: Ethyl Glycinate Hydrochloride in Water and Methylene Chloride Step1 Cool to -5°C Flush with Nitrogen Start->Step1 Step2 Add Sodium Nitrite Solution Step1->Step2 Step3 Cool to -9°C Step2->Step3 Step4 Add 5% Sulfuric Acid Control Temperature < +1°C Step3->Step4 Step5 Reaction Completes (10 minutes) Step4->Step5 Step6 Work-up: Separate Organic Layer Step5->Step6 Step7 Wash with 5% Sodium Bicarbonate Until Neutral Step6->Step7 Step8 Dry with Anhydrous Sodium Sulfrate Step7->Step8 Step9 Remove Solvent under Reduced Pressure (< 35°C) Step8->Step9 End Product: Ethyl Diazoacetate (Yellow Oil) Step9->End

Application and Chemical Insight

This compound is a valuable reagent in organic synthesis. Recent research has revealed new insights into its reaction mechanisms:

  • Revised Mechanism with Enamines: While 1,3-dipolar cycloadditions of this compound were traditionally thought to be concerted reactions, recent evidence shows that with electron-rich enamines, the reaction can proceed via a stepwise pathway through zwitterionic intermediates [2]. This pathway has a significantly lower energy barrier (by approx. 40 kJ/mol in CHCl₃) than the previously assumed concerted mechanism and is controlled by HOMO(enamine)/LUMO(π*N=N of diazoacetate) interactions [2].

References

Comprehensive Application Notes and Protocols: Roskamp Reaction with Methyl Diazoacetate for Advanced Synthesis Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Roskamp Reaction

The Roskamp reaction, first described in 1989 by Holmquist and Roskamp, represents a powerful homologation method in organic synthesis that enables the direct conversion of aldehydes into valuable β-keto esters through reaction with diazo compounds. This transformation has gained significant importance in medicinal chemistry and natural product synthesis due to its exceptional selectivity, mild reaction conditions, and high functional group tolerance. The reaction employing methyl diazoacetate is particularly valuable as it provides access to methyl β-keto esters, which serve as versatile synthetic intermediates for pharmaceutical development and complex molecule construction. Unlike earlier homologation methods such as the Arndt-Eistert reaction, Tiffeneau-Demjanov rearrangement, and Buchner-Curtius-Schlotterbeck reaction, the Roskamp procedure demonstrates superior stability under atmospheric conditions while maintaining excellent selectivity profiles [1].

The fundamental transformation involves the Lewis acid-catalyzed reaction of this compound with aldehydes to yield β-keto esters with nitrogen gas as the sole byproduct. This protocol has been extensively optimized for industrial applications and continuous-flow processes, making it particularly attractive for modern synthetic laboratories. The resulting β-keto ester products contain both electrophilic and nucleophilic sites, enabling their participation in various carbon–carbon bond formation operations across the chemical sciences, including agrochemicals, polymers, and pharmaceuticals [1]. Canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores can be prepared through judicious manipulation of these β-keto ester intermediates, highlighting their significant synthetic value [1].

Reaction Mechanism and Fundamentals

Mechanistic Pathway

The Roskamp reaction proceeds through a well-defined mechanistic pathway that explains its high selectivity and efficiency. The reaction begins with Lewis acid activation of the aldehyde carbonyl group, enhancing its electrophilicity. The carbon adjacent to the diazo group in this compound bears a partial negative charge due to resonance stabilization, enabling it to function as an effective nucleophile. This nucleophile attacks the activated aldehyde, forming a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen shift with concurrent nitrogen gas elimination [1] [2]. The reaction mechanism can be visualized through the following diagram:

RoskampMechanism Aldehyde Aldehyde R-CHO Intermediate Tetrahedral Intermediate Aldehyde->Intermediate Nucleophilic Addition MDA This compound N₂=CH-COOCH₃ MDA->Intermediate Lewis Acid Activation LA Lewis Acid Catalyst LA->Intermediate  Activates  Carbonyl Product β-Keto Ester R-CO-CH₂-COOCH₃ Intermediate->Product 1,2-H Shift N₂ Elimination N2 N₂ Gas Intermediate->N2 Byproduct

Key Structural Considerations

The electronic and steric properties of both reaction components significantly influence the reaction efficiency and selectivity. Aliphatic aldehydes typically exhibit higher reactivity compared to aromatic aldehydes due to enhanced enolization potential, though aromatic aldehydes can achieve satisfactory conversion with optimized catalytic systems [1] [2]. The methyl ester group in this compound provides sufficient electron-withdrawing character to stabilize the nucleophilic center while maintaining favorable handling properties. The reaction demonstrates particular sensitivity to the nature of the Lewis acid catalyst, with SnCl₂, BF₃, and GeCl₂ generally providing optimal yields among homogeneous catalysts, while heterogeneous systems including Sn-MCM-41 have been developed for continuous-flow applications [1].

Table 1: Comparison of Homologation Methods for β-Keto Ester Synthesis

Method Key Reagent Conditions Advantages Limitations
Roskamp Reaction This compound Mild, Lewis acid catalyzed High selectivity, functional group tolerance, simple setup Requires specialized handling of diazo compound
Arndt-Eistert Diazomethane Silver catalyst, aqueous medium Well-established, efficient Diazomethane highly explosive and toxic
Tiffeneau-Demjanov Diazomethane Acidic conditions Ring expansion capability Limited substrate scope, hazardous reagent
Buchner-Curtius-Schlotterbeck Diazoalkanes Thermal or catalytic Broad diazo compound scope Lower selectivity, side products

Synthesis and Handling of this compound

Laboratory-Scale Synthesis

This compound represents a crucial building block in modern organic synthesis, but requires careful handling due to its potentially explosive nature and toxicity. The following optimized procedure, adapted from established diazoacetate synthesis methods, provides reproducible results while maintaining appropriate safety margins [3]:

  • Reaction Setup: In a 2-L four-necked round-bottomed flask equipped with an efficient mechanical stirrer, dropping funnel, low-temperature thermometer, and nitrogen inlet, combine 140 g (1.0 mol) of methyl glycinate hydrochloride in 250 mL of ice-cold water with 600 mL of methylene chloride. The system must be maintained under a nitrogen atmosphere throughout the reaction.

  • Diazotization: Cool the mixture to -5°C using an acetone/Dry Ice bath. Add an ice-cold solution of 83 g (1.2 mol) of sodium nitrite in 250 mL of water with vigorous stirring. Lower the temperature to -9°C and slowly add 95 g of 5% sulfuric acid dropwise over approximately 3 minutes. The maximum reaction temperature should not exceed +1°C to prevent decomposition and side reactions.

  • Workup Procedure: After the exothermic reaction subsides (typically within 10 minutes), transfer the mixture to a cold separatory funnel. Separate the yellow-green methylene chloride layer and combine with 1 L of cold 5% sodium bicarbonate solution. Extract the aqueous layer once with 75 mL of fresh methylene chloride. Wash the combined organic phases repeatedly with sodium bicarbonate until neutral, as confirmed by pH indicator paper.

  • Isolation and Purification: Dry the organic solution over 15 g of anhydrous sodium sulfate, filter through a cotton plug, and carefully remove the solvent by distillation under reduced pressure (approximately 350 mm Hg) using an efficient fractionating column. Remove final solvent traces at 20 mm Hg with a maximum pot temperature of 35°C. The product is obtained as a yellow oil in 79-88% yield (90-100 g), with nD²⁵ 1.462 [3].

Critical Handling and Safety Protocols

This compound exhibits greater sensitivity to shock and temperature compared to higher homologs, requiring strict adherence to safety protocols. The compound must be stored in dark brown bottles in a cool environment and used promptly after preparation. Key safety considerations include:

  • Thermal Stability: Never distill this compound, even under reduced pressure, due to extreme explosion risk. The crude product is typically pure enough for most synthetic applications [3].

  • Personal Protection: Always conduct operations in a well-ventilated fume hood with appropriate face protection and blast shields. The compound can cause specific sensitivity reactions with repeated exposure.

  • Solvent Selection: Methylene chloride provides unique protection against decomposition by mineral acids during the synthesis. Alternative solvents may result in significantly reduced yields [3].

Experimental Protocols for the Roskamp Reaction

Standard Reaction Conditions

The following protocol describes the optimized procedure for the Roskamp reaction using this compound and benzaldehyde as a representative example:

  • Materials: this compound (freshly prepared or commercially available), aldehyde substrate (1.0 equiv.), anhydrous SnCl₂ (0.1 equiv.), anhydrous dichloromethane (distilled from CaH₂).

  • Reaction Setup: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve the aldehyde (10 mmol) in 20 mL of anhydrous CH₂Cl₂. Add SnCl₂ (1.0 mmol) and cool the mixture to -15°C using a dry ice-acetone bath. Slowly add this compound (12 mmol) dropwise via syringe pump over 30 minutes while maintaining the temperature below -10°C.

  • Reaction Monitoring: After complete addition, gradually warm the reaction to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or GC-MS until the aldehyde is consumed. The reaction is typically complete within 3 hours at room temperature.

  • Workup and Isolation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 × 15 mL). Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure at temperatures not exceeding 35°C.

  • Purification: Purify the crude product by flash chromatography on silica gel (eluent: hexane/ethyl acetate 4:1) to afford the desired β-keto ester as a colorless to pale yellow oil.

Optimization Parameters

The Roskamp reaction can be optimized by adjusting several key parameters to accommodate different substrate types and desired outcomes:

Table 2: Optimization Guide for Roskamp Reaction Conditions

Parameter Standard Conditions Alternative Options Impact on Reaction
Lewis Acid Catalyst SnCl₂ (10 mol%) BF₃·Et₂O, GeCl₂, ZnCl₂, Sc(OTf)₃ SnCl₂ optimal for aliphatics; BF₃ better for aromatics
Solvent System CH₂Cl₂ THF, Et₂O, DME, toluene CH₂Cl₂ gives highest yields; ethers slower with side products
Temperature -15°C to RT 0°C to reflux Lower temperatures minimize side reactions
Diazo Equivalents 1.2 equiv. 1.0-2.0 equiv. Excess drives completion but may increase impurities
Reaction Time 2-4 hours 30 min - 12 hours Aliphatics faster; electron-deficient aromatics slower
Concentration 0.5 M 0.1-1.0 M Dilution minimizes dimerization side products

Advanced Applications and Methodologies

Asymmetric Variants

The development of enantioselective Roskamp protocols has significantly expanded the synthetic utility of this transformation. Several strategic approaches have been successfully implemented:

  • Chiral Auxiliary Approach: Maruoka and coworkers demonstrated that incorporation of (-)-camphorsultam as a chiral auxiliary in α-alkyl-α-diazocarbonyl compounds enables highly diastereoselective synthesis of α-alkyl-β-keto imides. This system provides excellent stereocontrol without epimerization during isolation [1] [2].

  • Roskamp-Feng Reaction: The Feng group developed the first catalytic asymmetric Roskamp reaction using N,N'-dioxide-Sc(OTf)₃ chiral ligands. This method provides high enantioselectivity for aromatic aldehydes, though limitations exist with aliphatic substrates. The products can be further reduced to access chiral 1,3-diol building blocks for natural product synthesis [2].

  • Oxazaborolidinium Catalysis: Ryu and coworkers established a broadly applicable asymmetric protocol using oxazaborolidinium ion Lewis acid catalysts, demonstrating compatibility with both aromatic and aliphatic aldehydes. This system was successfully extended to α-aryl diazo Weinreb amides, providing access to enantiomerically enriched syn-α-aryl-β-hydroxy Weinreb amides [2].

Continuous-Flow Implementation

The integration of continuous-flow technology has addressed several safety and scalability challenges associated with diazo compound handling:

  • Heterogeneous Catalysis: Ishitani, Kobayashi, and coworkers developed a continuous-flow system using Sn-MCM-41 as a heterogeneous catalyst, achieving excellent yields with simple operation and broad functional group tolerance [1].

  • Safety Advantages: Flow systems minimize the accumulation of potentially explosive diazo compounds, enable precise temperature control, and facilitate in-line purification. The resulting β-keto esters can be directly converted to bioactive heterocycles including pyrazoles and coumarins in integrated reaction sequences [1].

Applications in Pharmaceutical and Natural Product Synthesis

The Roskamp reaction with this compound has been extensively employed in the synthesis of biologically active compounds and complex natural products:

  • Pharmaceutical Building Blocks: β-keto esters serve as key intermediates for canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores. Recent applications include synthesis of Sumatriptan, Edaravone, and precursors to Nonactin and Kermesic acid [1].

  • Natural Product Synthesis: The reaction has been strategically implemented in total syntheses of complex molecules such as (+)-Galbulimima Alkaloid 13 and (+)-Himgaline, demonstrating its utility in constructing challenging molecular architectures [2].

  • Functional Group Tolerance: The mild conditions preserve various sensitive functional groups, including protected amines, acetals, and isolated alkenes, enabling late-stage homologation in complex synthetic sequences [2].

Table 3: Substrate Scope and Functional Group Compatibility

Substrate Class Representative Examples Yield Range Notes and Considerations
Aliphatic Aldehydes Hexanal, Citronellal 85-95% Fast reaction; minimal side products
Aromatic Aldehydes Benzaldehyde, 4-Anisaldehyde 70-85% Electron-rich systems require longer times
α,β-Unsaturated Aldehydes Cinnamaldehyde, Acrolein 65-80% Conjugation may slow reaction
Heteroaromatic Aldehydes Furfural, Pyridinecarboxaldehydes 60-75% Possible catalyst coordination issues
Functionalized Aldehydes Protected aminoaldehydes, Glyoxylates 75-90% Excellent functional group tolerance

Safety and Regulatory Considerations

Hazard Assessment

The Roskamp reaction involves several potentially hazardous materials requiring careful risk management:

  • This compound: Primary hazards include explosive decomposition when heated, shock sensitivity, and toxicity upon inhalation or dermal exposure. Implement strict engineering controls including blast shields, dedicated fume hoods, and remote handling techniques.

  • Lewis Acid Catalysts: Many catalysts (SnCl₂, BF₃·Et₂O, AlCl₃) are moisture-sensitive and may generate hydrogen gas or corrosive vapors upon hydrolysis. Handle under inert atmosphere with appropriate personal protective equipment.

  • Solvents: Dichloromethane, a suspected carcinogen, requires adequate ventilation and monitoring to maintain exposure below permissible limits.

Waste Management and Disposal
  • Diazo Compound Quenching: Residual this compound should be decomposed by slow addition to a solution of acetic acid, which safely degrades the diazo functionality before disposal.

  • Metal Contamination: Tin and other metal residues in reaction waste streams require appropriate treatment to meet environmental discharge regulations.

  • Solvent Recovery: Implement distillation protocols for solvent reuse to minimize waste generation and improve process sustainability.

Conclusion and Future Perspectives

The Roskamp reaction using This compound continues to be a valuable transformation in the synthetic chemist's toolbox, particularly for the efficient preparation of β-keto ester building blocks. Recent advances in asymmetric catalysis, continuous-flow processing, and heterogeneous catalyst systems have addressed initial limitations while expanding the reaction scope. The development of Roskamp-Feng asymmetric variants and chiral auxiliary approaches has enabled efficient access to enantiomerically enriched compounds, while flow chemistry implementations have improved safety profiles for industrial applications.

Future development opportunities include the design of more sustainable catalytic systems with reduced environmental impact, expansion to increasingly challenging substrate classes, and integration with automated synthesis platforms. The fundamental elegance of the transformation, combined with its synthetic versatility, ensures that the Roskamp reaction will continue to find new applications in pharmaceutical development, materials science, and natural product synthesis for foreseeable future.

References

Catalytic Systems for Methyl Diazoacetate Cyclopropanation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key features of different catalytic approaches for the cyclopropanation of alkenes with methyl diazoacetate (MDA).

Catalyst System Key Features Typical Substrates Stereoselectivity Reference
Copper (e.g., Cu(I)) Catalysis Well-established, robust, moderate to high diastereoselectivity [1] (Z)- and (E)-but-2-ene [1] Cis/trans diastereoselectivity depends on alkene stereochemistry and catalyst ligands [1]
Organocatalysis (IDPi-Thioxanthylium) Metal-free, excellent regio- & enantioselectivity, works with multiple olefins [2] Styrenes, aliphatic dienes (e.g., 2,5-dimethylhexa-2,4-diene) [2] Excellent enantioselectivity (up to 99:1 er), high diastereoselectivity [2]
Heme Proteins (e.g., Myoglobin, P450) Biocatalytic, sustainable, excellent enantioselectivity, high TON [3] Styrenes, unactivated olefins [3] Excellent enantioselectivity (>90-99% ee) [3]
Ruthenium Porphyrin Complexes Effective for 1,3-dienes, high yields [4] Alkyl- and aryl-substituted 1,3-dienes [4] High enantioselectivity (up to 95% ee) [4]

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Cyclopropanation of But-2-ene [1]

This protocol is based on a computational study that provides mechanistic insights, which can guide experimental design.

  • Reaction Setup: Conduct reactions under an inert atmosphere (e.g., N₂ or Ar) in anhydrous solvents like dichloromethane (DCM) or acetonitrile (MeCN) to stabilize the catalyst.
  • Catalyst System: Use a bis(acetonitrile)-copper(I) complex or similar Cu(I) precursors. The acetonitrile ligands are involved in the catalytic cycle and influence stereoselectivity.
  • Mechanism & Key Step: The rate-limiting step is the formation of a copper-carbene intermediate from MDA. The carbene formation is followed by a concerted, asynchronous cyclopropanation via a three-membered ring transition state.
  • Diastereoselectivity Control: The cis/trans diastereoselectivity for 1,2-disubstituted alkenes like (Z)-but-2-ene originates from steric interactions between the olefin substituents and the catalyst ligands during the carbene transfer step.
Protocol 2: Metal-Free Organocatalytic Cyclopropanation [2]

This novel method uses an asymmetric counteranion-directed photoredox organocatalyst.

  • Catalyst: Thioxanthylium photoredox cation with a chiral imidodiphosphorimidate (IDPi) counteranion (e.g., catalyst 4F with a spirocyclopentyl fluorenyl substitution and a n-perfluoroethyl sulfonamide core).
  • Reaction Conditions:
    • Solvent: A 1:1 (v/v) mixture of dichloromethane (CH₂Cl₂) and pentane.
    • Temperature: -100 °C.
    • Light Irradiation: 6 W green light (for styrenes) or red light for electron-neutral styrenes (using an acridinium photocatalyst).
    • Catalyst Loading: 2.5 mol% to 0.5 mol%.
  • Procedure:
    • In a dried Schlenk tube, combine the olefin (e.g., trans-anethole) and MDA in the solvent mixture.
    • Cool the reaction mixture to -100 °C in a cryostat.
    • Add the organocatalyst (e.g., 4F).
    • Irradiate the vigorously stirred mixture with green light for the specified time.
    • Monitor reaction completion by TLC or NMR.
    • Purify the product directly via column chromatography.
Protocol 3: Biocatalytic Cyclopropanation via Heme Carbenes [3]

This method uses engineered heme proteins like myoglobin or cytochrome P450.

  • Catalyst: Engineered iron-based heme proteins (e.g., myoglobin variants).
  • Mechanism: The reaction proceeds via a ferrous (Fe(II)) heme carbene intermediate in a concerted, non-radical, asynchronous mechanism. This differs from the radical mechanism of P450 monooxygenases.
  • Reaction Features:
    • The catalytically active form is the ferrous (Fe(II)) species.
    • Electron-deficient porphyrin ligands can increase the electrophilicity and reactivity of the heme carbene.
    • Excellent enantioselectivity is achieved through precise engineering of the protein's active site.

Critical Safety Considerations

  • This compound (MDA) Handling: MDA is toxic, volatile, and potentially explosive. All procedures must be conducted in a well-ventilated fume hood. Use a blast shield or protective barrier when handling neat diazo compounds, especially on a large scale. Avoid exposure to heat, sharp edges, or mechanical shock.
  • General Safety: Standard practices for handling air-sensitive catalysts (glove box/Schlenk techniques) and anhydrous solvents are essential.

Mechanistic Pathways & Workflow

The following diagrams illustrate the core mechanisms and experimental workflow for organocatalytic and metal-catalyzed cyclopropanation.

G cluster_organo Organocatalytic Mechanism (Radical Cation) cluster_metal Metal-Catalyzed Mechanism (Carbenoid) O1 Photoexcitation of Catalyst O2 Single Electron Transfer (SET) from Olefin O1->O2 O3 Olefin Radical Cation & Chiral Ion Pair O2->O3 O4 Enantioselective Bond Formation + N₂ Loss O3->O4 Reaction with this compound O5 Cyclopropane Radical Cation O4->O5 O6 SET to Regenerate Catalyst O5->O6 O6->O1 O7 Chiral Cyclopropane O6->O7 M1 Metal Catalyst (e.g., Cu, Ru, Fe) M2 Carbene Formation & N₂ Extrusion M1->M2 Reaction with this compound M3 Metal-Carbene Intermediate M2->M3 M4 Concerted Cyclopropanation M3->M4 Reaction with Olefin M5 Chiral Cyclopropane M4->M5 M5->M1

Application Notes & Troubleshooting

  • Choosing a Catalytic System:

    • For high enantioselectivity with styrenes and dienes without metals, the organocatalytic (IDPi) method is superior [2].
    • For robust, traditional synthesis where very high enantioselectivity is not the primary concern, copper catalysis remains a standard choice [1].
    • For highly sustainable and selective transformations on a large scale, engineered heme proteins (biocatalysis) are ideal [3].
  • Troubleshooting Common Issues:

    • Low Yield/Conversion: Ensure fresh MDA and active catalyst. For photoredox organocatalysis, verify light source intensity and wavelength.
    • Poor Diastereoselectivity: Optimize steric bulk of catalyst ligands (metal) or anion (organo). Temperature is critical for organocatalysis; maintain -100 °C [2].
    • Poor Enantioselectivity: Ensure chiral catalyst integrity and purity. For organocatalysis, the specific IDPi anion structure is crucial; use the optimized 4F catalyst [2].

References

Methyl Diazoacetate in C–H Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

C–H functionalization using metal carbenes generated from diazo compounds is a powerful method for direct C–C bond formation. Methyl diazoacetate (MDA), N₂CHCO₂CH₃, is a common donor-acceptor carbene precursor. Upon treatment with a suitable catalyst, it generates a metal-carbene intermediate that can insert into unactivated C(sp³)–H bonds, allowing for the direct installation of a -CHCO₂CH₃ group [1] [2].

This transformation is highly valuable for the rapid synthesis of complex molecular structures from simple starting materials. It has been successfully applied in the construction of functionalized bridged polycyclic frameworks, which are common cores in many biologically active natural products [2].

The general mechanism for the copper-catalyzed reaction is illustrated below:

mechanism Mechanism of Copper-Catalyzed C-H Insertion MDA This compound N₂CHCO₂Me Carbene Copper-Carbene Complex MDA->Carbene N₂ extrusion Catalyst [Cu] Catalyst Catalyst->Carbene Product C-H Insertion Product Carbene->Product C-H Insertion Substrate Substrate (C-H) Substrate->Product

Documented Reactivity and Selectivity

The following table summarizes the reported outcomes of C–H insertion reactions with this compound, catalyzed by "sandwich" diimine-copper complexes [1].

Substrate Product Structure Isomer Ratio (if applicable) Reported Yield Notes
Adamantane Mixture of 1° and 3° insertion products Not fully specified 90% (combined) Tertiary C-H insertion product predominates.
Cyclohexane Cyclohexyl-CH₂CO₂CH₃ N/A 98% Reaction with unactivated cyclic alkane.
n-Octane Mixture of three insertion isomers Preferential functionalization at the 2-position 50% (combined, isolated) Demonstrates site-selectivity.
Tetrahydrofuran (THF) Tetrahydrofuran-2-yl-CH₂CO₂CH₃ N/A 52% (isolated) Insertion α-to oxygen.
1,4-Dioxane 1,4-Dioxan-2-yl-CH₂CO₂CH₃ N/A 74% (isolated) Challenging substrate for other catalysts.
Di-n-butyl ether Mixture of two isomers Major product from insertion α to oxygen 82% (NMR), 72% (isolated) High selectivity for α-to-oxygen C-H bond.
Triethylamine Et₂N-C(H)(Et)-CH₂CO₂CH₃ N/A 75% (isolated) Reaction performed at 70 °C; insertion into α-C-H bond.

The selectivity of the insertion is influenced by several factors:

  • Steric Effects: Less hindered C–H bonds are generally more reactive [2].
  • Electronic Effects: C–H bonds adjacent to heteroatoms (like O or N) are often activated and more reactive, typically leading to insertion α to the heteroatom [1] [2].
  • Substrate Conformation: In rigid polycyclic systems, the reaction is often controlled by the substrate's conformation, which can bias which C–H bond is spatially closest to the approaching carbene [2].

Detailed Experimental Protocol

The following step-by-step procedure for the functionalization of 1,4-dioxane with this compound is adapted from published work using "sandwich" diimine-copper catalysts [1]. This protocol can be adapted for other substrates like cyclohexane or THF.

C–H Functionalization of 1,4-Dioxane using this compound

Objective: To synthesize methyl (1,4-dioxan-2-yl)acetate via intermolecular C–H insertion.

Materials:

  • Catalyst: "Sandwich" diimine-copper(I) complex (1 mol%) [1]
  • Substrate: 1,4-Dioxane (10 mL, ~128 equiv), anhydrous
  • Carbene Source: this compound (MDA, 0.5 mmol, 1.0 equiv) [1]
  • Solvent: Dichloromethane (CH₂Cl₂), anhydrous
  • Other: Inert atmosphere (N₂ or Ar) gear, syringe pump, TLC plates, silica gel for flash chromatography.

Safety Warning: Diazo compounds can be shock-sensitive and toxic. This compound should be handled with extreme care in a fume hood, behind a blast shield. Avoid exposure to heat, sharp edges, and strong light.

Procedure:

  • Setup: In an inert atmosphere glovebox, charge an oven-dried Schlenk flask with the "sandwich" diimine-copper catalyst (1 mol%). Seal the flask and remove it from the glovebox.
  • Catalyst Dissolution: Under a positive pressure of inert gas, add anhydrous dichloromethane (2.5 mL) to the flask via syringe. Stir until the catalyst is fully dissolved.
  • Substrate Addition: Add 1,4-dioxane (4.0 mL) to the reaction mixture.
  • Diazo Addition:
    • Dilute this compound (0.5 mmol) in a mixture of hexanes and additional 1,4-dioxane (total dioxane volume for this step is 6.0 mL).
    • Transfer this solution to a syringe and mount it on a syringe pump.
    • Add the MDA solution to the stirred reaction mixture slowly and dropwise over 6 hours at room temperature (20–23 °C). This slow addition is critical to suppress dimerization of the carbene.
  • Reaction Monitoring: After addition is complete, monitor the reaction by TLC or NMR spectroscopy until the diazo compound is fully consumed.
  • Work-up: Once complete, concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude residue by flash chromatography on silica gel (eluting with, for example, a gradient of hexanes/ethyl acetate) to obtain the desired product, methyl (1,4-dioxan-2-yl)acetate, as a colorless liquid.
  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy, and by mass spectrometry. The reported isolated yield for this reaction is 74% [1].

The experimental workflow is summarized below:

workflow C-H Insertion Experimental Workflow Start Begin in Inert Atmosphere Charge Charge reactor with Cu-catalyst (1 mol%) Start->Charge Dissolve Add anhydrous CH₂Cl₂ (2.5 mL) Charge->Dissolve Substrate Add 1,4-Dioxane (4.0 mL) Dissolve->Substrate AddDiazo Slowly add Methyl Diazoacetetate (0.5 mmol in hexanes/dioxane) Over 6 hours, RT Substrate->AddDiazo Monitor Monitor reaction (TLC/NMR) AddDiazo->Monitor Workup Concentrate under reduced pressure Monitor->Workup Purify Purify by Flash Chromatography Workup->Purify Analyze Analyze Product (NMR, MS, IR) Purify->Analyze

Application Notes for Drug Development

  • Introducing Functional Handles: The ester group installed by this compound is a versatile synthetic handle. It can be reduced to alcohols, converted to amides, or hydrolyzed to carboxylic acids, enabling rapid diversification of core structures in medicinal chemistry [1].
  • Building Molecular Complexity: This methodology is particularly useful for the late-stage functionalization of complex molecules, allowing for the direct modification of saturated carbocycles and heterocycles commonly found in pharmaceuticals without the need for de novo synthesis [2].
  • Stereochemistry: When using a chiral catalyst or a prochiral substrate, this reaction can proceed with high stereocontrol. For example, the reaction with cis-1,4-dimethylcyclohexane has been reported to proceed with complete retention of stereochemistry at the reactive site, which is crucial for synthesizing enantiopure drugs [1].

Finding More Information

The search results indicate that this is an active field of research, but they lack exhaustive quantitative data for all substrates.

  • To build more comprehensive tables, I recommend searching specialized chemistry databases like SciFinder or Reaxys, which allow for precise queries based on specific substrate and catalyst structures.
  • For the most current advances, reviewing recent literature in key journals (Journal of the American Chemical Society, Angewandte Chemie, ACS Catalysis) using keywords like "copper carbene C-H insertion" or "donor-acceptor carbene" would be highly beneficial.

I hope this detailed protocol and overview are helpful for your research. Would you like me to attempt a new search to find specific data on the reactivity of this compound with a particular substrate of interest to you?

References

Comprehensive Application Notes: Huisgen 1,3-Dipolar Cycloaddition of Methyl Diazoacetate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Reaction Overview

The Huisgen 1,3-dipolar cycloaddition represents one of the most versatile methods for constructing five-membered heterocycles through the reaction of a 1,3-dipole with a dipolarophile. [1] Methyl diazoacetate (MDA) serves as a particularly valuable diazo-based 1,3-dipole in these transformations, offering synthetic chemists access to diverse pyrazoline and pyrazole derivatives with potential pharmaceutical relevance. [2] Unlike simple diazo compounds, MDA features an electron-withdrawing ester group that modulates both its stability and reactivity pattern, making it amenable to reactions with various dipolarophiles under mild conditions. Recent advances in diazo chemistry have highlighted the expanding applications of α-diazo compounds like MDA in synthetic methodology development, particularly for the construction of molecular complexity in drug discovery contexts. [2]

Traditional understanding of 1,3-dipolar cycloadditions posited a concerted mechanism for most reactions of diazo compounds. However, emerging evidence indicates that MDA undergoes stepwise cycloadditions with electron-rich dipolarophiles through zwitterionic intermediates, challenging long-held mechanistic assumptions. [3] This paradigm shift not only deepens our fundamental understanding of dipolar cycloaddition processes but also opens new possibilities for controlling regioselectivity and designing novel cascade reactions. The synthetic utility of MDA continues to expand as researchers develop increasingly sophisticated applications in complex molecule synthesis, particularly through multicomponent reactions and tandem processes that efficiently build molecular complexity. [2]

Reaction Mechanisms and Pathways

Fundamental Mechanisms

The Huisgen 1,3-dipolar cycloaddition between this compound and dipolarophiles can proceed through two distinct mechanistic pathways:

  • Concerted Mechanism: Traditional Huisgen cycloadditions occur through a pericyclic process where both new σ-bonds form simultaneously in a single kinetic step through a cyclic transition state. This mechanism is characterized by its stereospecificity and relative insensitivity to solvent polarity, as demonstrated by minimal rate changes when moving from cyclohexane to methanol. [4] The concerted pathway follows Woodward-Hoffmann rules for thermal pericyclic reactions, proceeding through a symmetry-allowed π4s + π2s process with a six-electron Hückel-aromatic transition state. [4]

  • Stepwise Mechanism: Recent experimental and computational evidence reveals that reactions of MDA with electron-rich dipolarophiles, particularly enamines, often proceed through zwitterionic intermediates rather than concerted pathways. [3] This stepwise mechanism initiates with nucleophilic attack of the enamine at the terminal nitrogen of MDA, generating a dipolar intermediate that subsequently cyclizes to form the five-membered heterocycle. The preference for this pathway arises from favorable HOMO(dipolarophile)-LUMO(MDA) interactions, where the LUMO corresponds to the π*N=N orbital rather than the higher-energy LUMO+1 of the heteropropargyl fragment. [3]

Comparative Analysis of Reaction Pathways

Table 1: Key Characteristics of Concerted vs. Stepwise Mechanisms for MDA Cycloadditions

Characteristic Concerted Mechanism Stepwise Mechanism
Bond formation Simultaneous Sequential
Intermediate species None Zwitterionic
Stereospecificity High Moderate to high
Solvent effects Minimal Moderate
Dominant orbital interaction HOMO(dipolarophile)-LUMO+1(MDA) HOMO(dipolarophile)-LUMO(MDA)
Typical dipolarophiles Electron-deficient alkenes Electron-rich alkenes (enamines)
Activation energy Higher Lower (≈40 kJ mol⁻¹ in CHCl₃)

The stepwise pathway offers significant kinetic advantages, with computational studies indicating barriers approximately 40 kJ mol⁻¹ lower in energy in chloroform compared to the concerted pathway. [3] This substantial energy difference explains the observed preference for zwitterionic intermediates when MDA reacts with electron-rich dipolarophiles. The zwitterionic intermediates can undergo various subsequent transformations, including proton shifts and cyclizations, leading to diverse products such as hydrazonoenamines and pyrazolines depending on the reaction conditions and substitution patterns. [5]

Table 2: Frontier Molecular Orbital Interactions in MDA Cycloadditions

Interaction Type Dominant FMO Interaction Dipolarophile Characteristics Reactivity Pattern
Type I (HOMO-controlled) HOMO(dipolarophile)-LUMO+1(MDA) Electron-deficient Concerted mechanism preferred
Type II (Ambiphilic) Both HOMO(dipolarophile)-LUMO(MDA) and HOMO(MDA)-LUMO(dipolarophile) Neither strongly electron-rich nor deficient Concerted or stepwise possible
Stepwise pathway HOMO(dipolarophile)-LUMO(MDA) π*N=N Electron-rich (enamines) Stepwise through zwitterions

Experimental Protocols

Safety Considerations
  • This compound handling: MDA is potentially explosive when heated under confinement and may cause sensitization through skin contact. Always use appropriate personal protective equipment including gloves, safety glasses, and lab coat. Conduct reactions behind safety shields, especially when scaling up.
  • Solvent considerations: Use anhydrous conditions for reactions with enamines to prevent hydrolysis of the dipolarophile. Many diazo compounds are moisture-sensitive and may decompose in protic solvents.
  • Ventilation: Perform all operations in a well-ventilated fume hood due to the potential release of nitrogen gas and the volatile nature of MDA.
Protocol 1: Cycloaddition with Enamines

Objective: Synthesis of hydrazonoenamines and pyrazolines via stepwise cycloaddition of this compound with 1-(pyrrolidino)cyclopentene. [5] [3]

Materials:

  • This compound (MDA, 1.0 equiv, 100 mg, 1.0 mmol)
  • 1-(Pyrrolidino)cyclopentene (1.1 equiv, 165 mg, 1.1 mmol)
  • Anhydrous chloroform or diethyl ether
  • 1,1,2,2-Tetrachloroethane (internal standard for NMR monitoring)
  • Nitrogen atmosphere

G A This compound C Zwitterionic Intermediate A->C Nucleophilic attack B 1-(Pyrrolidino)cyclopentene B->C D Hydrazonoenamine C->D Proton shift E Pyrazoline C->E Cyclization

Figure 1: Reaction workflow for cycloaddition with enamines

Procedure:

  • In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 1-(pyrrolidino)cyclopentene (165 mg, 1.1 mmol) in 10 mL anhydrous chloroform.
  • Cool the solution to -20°C using a cryogenic bath.
  • Add this compound (100 mg, 1.0 mmol) dropwise via syringe over 5 minutes.
  • After complete addition, maintain the reaction at -20°C and monitor by TLC (hexane:ethyl acetate 4:1) or NMR spectroscopy.
  • Reaction typically completes within 2-4 hours at -20°C, as indicated by consumption of the enamine.
  • If working up for hydrazonoenamine: Warm the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the hydrazonoenamine as a red solid.
  • If proceeding to pyrazoline formation: Heat the reaction mixture to reflux for 4-12 hours until cyclization is complete. Concentrate and purify by flash chromatography.

Characterization:

  • Hydrazonoenamine: Red crystalline solid; ( ^1H ) NMR (CDCl₃, 400 MHz) characteristic signals include vinyl proton at δ 5.8-6.2 ppm and ester methyl at δ 3.6-3.8 ppm.
  • Pyrazoline: Colorless to pale yellow solid; ( ^1H ) NMR (CDCl₃, 400 MHz) shows distinctive methine proton adjacent to nitrogen at δ 4.2-4.5 ppm.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: Synthesis of 1,2,3-triazoles via copper-catalyzed cycloaddition of this compound-derived intermediates with organic azides. [6]

Materials:

  • This compound (1.0 equiv)
  • Organic azide (1.2 equiv)
  • Copper(I) iodide (5 mol%) or copper(II) sulfate/sodium ascorbate (10 mol%)
  • Solvent (DMF, t-BuOH/H₂O mixture, or acetonitrile)
  • Nitrogen atmosphere

Procedure:

  • Dissolve the organic azide (1.2 mmol) in degassed solvent (10 mL) in a round-bottom flask.
  • Add this compound (1.0 mmol) and copper catalyst (0.05-0.1 mmol).
  • Flush the reaction mixture with nitrogen and stir at room temperature or 40°C, monitoring by TLC.
  • After completion (typically 2-12 hours), concentrate under reduced pressure.
  • Purify the crude product by flash chromatography (silica gel, hexane:ethyl acetate) to obtain the triazole derivative.

Notes:

  • For acid-sensitive substrates, use copper(I) iodide with a tertiary amine base (DIPEA or Et₃N).
  • For biological applications, the copper(II) sulfate/sodium ascorbate system generates copper(I) in situ and often gives cleaner reactions.

Troubleshooting and Optimization

Common Issues and Solutions

Table 3: Troubleshooting Guide for MDA Cycloadditions

Problem Possible Causes Solutions
Low conversion Insufficient electrophilicity of MDA Activate with Lewis acids or use more electron-rich dipolarophiles
Decomposition of MDA Exposure to light, moisture, or acidic impurities Use anhydrous solvents, protect from light, add molecular sieves
Formation of multiple products Competing reaction pathways Adjust temperature, solvent polarity, or concentration
Poor regioselectivity Ambiphilic nature of dipole Use catalysts (Cu, Ag) or directing groups on dipolarophile
Slow cyclization of zwitterions Steric hindrance or unfavorable ring geometry Increase temperature or add protic additives
Reaction Optimization Strategies
  • Temperature effects: Lower temperatures (-20°C to 0°C) often favor the initial zwitterion formation, while higher temperatures (40-80°C) promote subsequent cyclization to pyrazolines. [3]
  • Solvent selection: Chloroform and dichloromethane typically provide optimal rates for the initial zwitterion formation. For concerted pathways with electron-deficient alkenes, solvent choice has minimal effect. [4]
  • Concentration effects: Using higher concentrations (0.5-1.0 M) favors bimolecular reactions and can improve yields for stepwise processes.
  • Catalysis: Copper(I) catalysts significantly accelerate triazole formation from azides, while Lewis acids can activate MDA toward less reactive dipolarophiles.

Applications and Synthetic Utilities

The Huisgen cycloaddition of this compound enables access to diverse heterocyclic systems with substantial synthetic value:

  • Pyrazoline synthesis: The cycloaddition products serve as precursors to pyrazolines and pyrazoles, privileged scaffolds in medicinal chemistry with demonstrated bioactivities including antimicrobial, anti-inflammatory, and anticancer properties. [5] [3] These five-membered heterocycles can be further functionalized through reactions at the ester group or the ring nitrogen atoms.

  • Hydrazonoenamine intermediates: The zwitterionic pathway provides access to stable hydrazonoenamines that can be isolated and characterized. [5] These compounds feature extended conjugation and have potential applications as ligands or photophysical materials. Their electron-rich nature makes them suitable for further functionalization through alkylation, acylation, or cyclization reactions.

  • Bioconjugation and click chemistry: While MDA itself is not typically used directly in bioconjugation, the principles of strain-promoted and copper-catalyzed azide-alkyne cycloadditions demonstrate the broader utility of 1,3-dipolar cycloadditions in biological contexts. [6] [7] These applications leverage the bioorthogonality of azide-dipolarophile reactions for labeling biomolecules without interfering with native biological processes.

  • Complex molecule synthesis: The ability of MDA cycloadditions to rapidly build molecular complexity makes them valuable in natural product synthesis and pharmaceutical development. The formed heterocycles can serve as intermediates for further transformations, including ring expansions, rearrangements, or functional group interconversions. [2]

G A This compound B Pyrazolines (Medicinal Chemistry) A->B With enamines C Hydrazonoenamines (Materials Science) A->C Stepwise pathway D Triazoles (Bioconjugation) A->D With azides E Complex Heterocycles (Natural Product Synthesis) A->E Tandem reactions

Figure 2: Synthetic applications of this compound cycloadditions

Conclusion

The Huisgen 1,3-dipolar cycloaddition of this compound represents a versatile and powerful transformation in synthetic organic chemistry. The recent recognition of the stepwise mechanism through zwitterionic intermediates with electron-rich dipolarophiles has expanded the synthetic utility of MDA, enabling more rational reaction design and optimization. [5] [3] The provided protocols offer reliable methods for implementing these reactions in practical settings, with troubleshooting guidance to address common challenges.

The continued relevance of MDA cycloadditions lies in their ability to efficiently construct molecular complexity with potential applications spanning pharmaceutical development, materials science, and chemical biology. As research in this field advances, further innovations in catalyst design, reaction engineering, and substrate scope will undoubtedly emerge, enhancing the synthetic value of this classical transformation.

References

Comprehensive Application Notes: Pyrazole Synthesis via Methyl Diazoacetate Cycloaddition for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Pyrazole Synthesis and Biological Significance

Pyrazole heterocycles represent a privileged scaffold in modern medicinal chemistry with demonstrated significance in pharmaceutical and agrochemical applications. These five-membered diaza heterocycles constitute the core structural element in numerous biologically active compounds, with their synthesis presenting ongoing challenges in synthetic organic chemistry. The 1,3-dipolar cycloaddition reaction between diazo compounds and alkynes has emerged as a particularly efficient strategy for constructing functionalized pyrazole derivatives with diverse substitution patterns. Among diazo compounds, methyl diazoacetate offers distinct advantages as a versatile 1,3-dipole precursor that enables introduction of ester functionality, providing handles for further derivatization in drug discovery campaigns.

Traditional approaches to pyrazole synthesis often relied on Knorr-type condensations of 1,3-dicarbonyl compounds with hydrazines, but these methods frequently suffered from regioselectivity issues with unsymmetrical substrates and limited functional group tolerance. The cycloaddition approach using this compound addresses several of these limitations while providing access to pharmacologically relevant pyrazolecarboxylates that serve as key intermediates in the synthesis of more complex molecules. Recent advances have focused on enhancing reaction rates and regioselectivity through the development of electron-deficient dipolarophiles, particularly acetylenic iminium salts, which dramatically accelerate cycloaddition kinetics while maintaining excellent functional group compatibility [1].

The biological significance of pyrazole derivatives continues to drive methodological development, with recent studies demonstrating potent anticancer activity through modulation of key cell signaling pathways. Specifically, pyrazole-based compounds have shown remarkable efficacy in suppressing NF-κB activation and regulating inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2 in non-small cell lung carcinoma (A549) cells, highlighting their potential as targeted therapeutic agents for challenging oncology indications [2]. These biological findings underscore the importance of developing efficient, reproducible synthetic protocols for pyrazole scaffold assembly to support ongoing drug discovery efforts.

Cycloaddition Reaction Mechanism and Strategic Advantages

Fundamental Cycloaddition Mechanism

The synthesis of pyrazoles via 1,3-dipolar cycloaddition of this compound with alkynes represents a cornerstone methodology in heterocyclic chemistry. This transformation belongs to the category of "normal electron demand" cycloadditions, where the HOMO of the diazo compound interacts with the LUMO of the alkyne dipolarophile. This compound serves as a 1,3-dipole equivalent that, upon reaction with activated alkynes, initially forms a 3H-pyrazole intermediate through a concerted cycloaddition process. This transient species subsequently undergoes a rapid sigmatropic [1,5]-H shift to yield the aromatic 1H-pyrazole system, which represents the thermodynamically favored product [1].

The reaction mechanism proceeds through a well-defined sequence beginning with frontier molecular orbital (FMO) controlled approach of the reactants. The electron-withdrawing character of the ester group in this compound slightly lowers the HOMO energy of the diazo compound, while electron-deficient alkynes such as acetylenic iminium salts significantly lower the LUMO energy, resulting in enhanced FMO interaction and accelerated reaction kinetics. This theoretical framework explains why acetylenic iminium salts demonstrate superior reactivity compared to standard acetylenic esters, as the iminium group exerts a more potent electron-withdrawing effect than carbonyl functionality [1]. The regioselectivity of the cycloaddition is dictated by both electronic and steric factors, with the carbon terminus of the diazo compound preferentially bonding to the β-position of the acetylene moiety in unsymmetrical dipolarophiles.

Strategic Advantages in Drug Discovery

The cycloaddition of this compound with activated alkynes offers several strategic advantages for medicinal chemistry applications. First, this methodology provides direct access to 3(5)-carboxylate-functionalized pyrazoles that serve as versatile synthetic intermediates for further diversification. The ester moiety can be readily hydrolyzed to carboxylic acids, reduced to alcohols, or converted to amides, enabling comprehensive structure-activity relationship (SAR) exploration. Second, the use of acetylenic iminium salts as dipolarophiles introduces a positively charged nitrogen that can be selectively modified through nucleophilic addition or hydrolysis, providing an additional vector for structural elaboration [1].

From a practical perspective, this cycloaddition approach typically proceeds with excellent regioselectivity and high functional group tolerance, accommodating various aromatic and aliphatic substituents. The reaction kinetics are particularly favorable with acetylenic iminium salts, with many transformations proceeding instantaneously at room temperature, in stark contrast to traditional approaches that often require extended reaction times at elevated temperatures [1]. This operational simplicity, combined with the potential for one-pot multistep sequences (as demonstrated by the formation of bis(iminium) products when using excess alkyne), makes this methodology particularly attractive for rapid analog synthesis in drug discovery programs.

Comparative Analysis of Pyrazole Synthesis Methodologies

Performance Comparison of Synthesis Methods

Table 1: Comparative analysis of pyrazole synthesis methods using this compound

Methodology Typical Conditions Reaction Time Yield Range Key Advantages Limitations
Acetylenic iminium salts [1] CH₂Cl₂, 20°C Instantaneous 90-99% Exceptional reaction rate; high regioselectivity; versatile post-functionalization Iminium salts require synthesis; hygroscopic products
Methyl propiolate [1] CH₂Cl₂, 20°C 3 days ~88% Commercially available reagents; moderate yields Extremely slow at room temperature
Solvent-free methyl propiolate [1] Neat, 20°C 8 hours ~99% No solvent required; excellent yields Limited substrate scope; potential safety concerns
InCl₃-catalyzed in water [1] H₂O, 20°C 24 hours 80-95% Aqueous medium; catalytic system Longer reaction times
Reaction Performance with Different Dipolarophiles

Table 2: Reaction performance of this compound with different dipolarophiles

Dipolarophile Temperature (°C) Reaction Time Yield (%) Product Regioselectivity Special Considerations
Propyne iminium salt 1 [1] 20 Instantaneous ~99 Complete Forms bis(iminium) adduct with 2:1 stoichiometry
Internal acetylenic iminium salts 2a-d [1] 20 Minutes 85-95 High to complete Steric effects influence reaction rate
Methyl diazo(phenyl)acetate with 1 [1] 20 Slow Good Complete (with rearrangement) Van Alphen-Hüttel rearrangement observed
Methyl propiolate [1] 20 3 days 88 Moderate Thermal activation typically required

The comparative data reveal that acetylenic iminium salts demonstrate superior performance as dipolarophiles compared to conventional acetylenic esters across multiple parameters. Most notably, the reaction rate is enhanced by several orders of magnitude, with reactions proceeding instantaneously at room temperature compared to days for standard systems. This dramatic rate acceleration is attributed to the powerful electron-withdrawing effect of the iminium group, which significantly lowers the LUMO energy of the alkyne and enhances FMO interaction with the diazo compound HOMO [1]. Additionally, the iminium functionality provides a versatile handle for post-synthetic modification that is not available in conventional approaches, enabling strategic diversification of the pyrazole core structure.

While traditional approaches using methyl propiolate can provide excellent yields under solvent-free conditions, these methods typically require longer reaction times and may exhibit more limited substrate scope. The InCl₃-catalyzed aqueous system represents an environmentally friendly alternative but still cannot match the reaction kinetics achieved with acetylenic iminium salts. The data clearly establish the methodology of choice for rapid, efficient pyrazole synthesis is the cycloaddition of this compound with acetylenic iminium salts, particularly when synthetic efficiency and downstream diversification potential are key considerations.

Experimental Protocol: Pyrazole Synthesis via this compound and Acetylenic Iminium Salts

Materials and Equipment
  • This compound (1.0 equiv, commercially available, handle with appropriate safety precautions)
  • Acetylenic iminium triflate salts [R–C≡C–C(Ar)=N⁺R₂ TfO⁻] (1.0-2.0 equiv, synthesized according to literature procedures [1])
  • Anhydrous dichloromethane (distilled over calcium hydride)
  • Molecular sieves (4Å, activated)
  • Inert atmosphere equipment (nitrogen or argon gas line with flame-dried glassware)
  • TLC plates (silica gel, visualization with UV and/or potassium permanganate stain)
  • Flash chromatography system (silica gel, appropriate eluent systems)
  • Standard characterization equipment (NMR spectrometer, LC-MS, IR spectrometer)
Step-by-Step Procedure
  • Reaction Setup: In an oven-dried round-bottom flask under inert atmosphere, add the acetylenic iminium triflate salt (1.0 mmol, 1.0 equiv) and anhydrous dichloromethane (10 mL). Add activated 4Å molecular sieves to maintain anhydrous conditions.

  • Addition of this compound: Cool the reaction mixture to 0°C using an ice bath, then add This compound (1.0 mmol, 1.0 equiv) dropwise via syringe with efficient stirring. After complete addition, remove the cooling bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Monitor reaction progress by TLC analysis (typically using hexanes/ethyl acetate gradient). For terminal acetylenic iminium salts, the reaction is typically complete within minutes at room temperature. For more sterically hindered internal alkynes, extended reaction times (up to several hours) may be required.

  • Workup Procedure: Once complete by TLC, filter the reaction mixture to remove molecular sieves and concentrate under reduced pressure at temperatures below 35°C to prevent product decomposition.

  • Purification: Purify the crude product by flash column chromatography on silica gel using appropriate eluent systems (typically dichloromethane/methanol gradients). For highly hygroscopic pyrazole iminium salts, consider using anhydrous solvents and maintaining inert atmosphere throughout purification.

  • Product Characterization: Characterize the purified pyrazole product by ( ^1H ) NMR, ( ^{13}C ) NMR, IR spectroscopy, and mass spectrometry. For the model reaction with propyne iminium salt [HC≡C–C(Ph)=N⁺Me₂ TfO⁻], the expected product is methyl 5-((dimethylamino)(phenyl)methylene)-4,5-dihydro-1H-pyrazole-3-carboxylate, which undergoes rapid tautomerization to the aromatic pyrazole system [1].

Safety Considerations and Handling Notes
  • This compound is potentially explosive when heated and should always be handled behind a safety shield in a well-ventilated fume hood. Never concentrate to dryness or subject to elevated temperatures.
  • Always use protective equipment when handling diazo compounds, including face shield, blast shield, and appropriate gloves.
  • Acetylenic iminium salts are typically hygroscopic and should be stored in a desiccator with appropriate desiccant. Transfer materials under inert atmosphere when possible.
  • Never use metal spatulas when working with diazo compounds as metal contact can catalyze decomposition.
  • All reaction concentrations should be maintained below 0.1 M to minimize potential hazards associated with diazo compound accumulation.

Analytical Characterization and Quality Control

Structural Confirmation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation of pyrazole products. For the model pyrazole iminium salt 3 derived from propyne iminium salt and this compound, characteristic signals include: the pyrazole CH-4 proton typically appears between δ 6.5-7.5 ppm in the ( ^1H ) NMR spectrum, while in the ( ^{13}C ) NMR spectrum, the corresponding carbon signal is observed at approximately δ 118.31 ppm. The NCH₃ groups of the iminium functionality typically resonate between δ 3.5-4.0 ppm in the ( ^1H ) NMR spectrum and δ 45-55 ppm in the ( ^{13}C ) NMR spectrum. The ester methyl group appears as a singlet around δ 3.7-3.9 ppm, with the carbonyl carbon observed at δ 160-165 ppm [1]. These characteristic signals, combined with the absence of alkyne and diazo precursor signals, confirm successful cycloaddition and aromatization.

Regiochemical assignment represents a critical aspect of structural characterization, particularly for unsymmetrical dipolarophiles. The regioselectivity can be confirmed through HMBC NMR experiments, which typically show ( ^4J ) correlations between the NCH₃ proton signals and one of the carbon atoms in the pyrazole ring (approximately δ 145.6 ppm). This correlation pattern unambiguously establishes the connectivity between the iminium group and the pyrazole core. For pyrazoles derived from methyl diazo(phenyl)acetate, additional evidence for regiochemistry comes from observation of the van Alphen-Hüttel rearrangement pathway, which involves sequential sigmatropic shifts ultimately leading to the thermodynamically favored regioisomer [1].

Purity Assessment and Functional Group Analysis

High-performance liquid chromatography (HPLC) and LC-MS analysis provide essential quality control data for pyrazole products, confirming both purity and molecular identity. Typical reverse-phase HPLC methods employing C18 columns with acetonitrile/water gradients (often with 0.1% formic acid modifier) effectively separate pyrazole products from potential impurities. The electrospray ionization mass spectrometry (ESI-MS) typically shows strong [M]⁺ ions for pyrazole iminium salts, with characteristic isotope patterns confirming molecular identity.

Fourier-transform infrared spectroscopy (FTIR) provides complementary functional group information, with characteristic absorptions for the ester carbonyl (∼1720 cm⁻¹), iminium functionality (broad absorption between 1650-1750 cm⁻¹), and pyrazole ring vibrations (1400-1600 cm⁻¹). The absence of diazo group absorptions (∼2100-2160 cm⁻¹) confirms complete consumption of the this compound starting material. For hygroscopic pyrazole iminium salts, Karl Fischer titration provides essential water content determination, as these materials often require careful handling to prevent hydrate formation that can complicate biological testing.

Post-Synthetic Modification and Biological Evaluation

Functional Group Interconversion Strategies

The pyrazole iminium salts produced through cycloaddition with acetylenic iminium salts offer versatile platforms for chemical diversification. The iminium functionality can be selectively reduced using hydride reagents such as LiAlH₄ to generate neutral N,N-dimethylaminomethylene derivatives. Alternatively, hydrolytic cleavage under mild acidic conditions (dilute HCl or citric acid solutions) provides access to pyrazole aldehydes, which serve as valuable synthetic intermediates for condensation reactions with nucleophiles [1]. These transformations significantly expand the structural diversity accessible from a common pyrazole iminium intermediate.

The ester functionality introduced via this compound provides additional opportunities for structural elaboration. Standard hydrolysis conditions (LiOH or NaOH in aqueous THF/MeOH) cleanly afford the corresponding carboxylic acids, which can be coupled with amines to generate amide derivatives. Alternatively, reduction with LiAlH₄ converts the ester to a primary alcohol, providing a handle for ether formation or oxidation to aldehydes. These functional group interconversions enable comprehensive exploration of structure-activity relationships around the pyrazole core, facilitating optimization of physicochemical properties for drug discovery applications.

Biological Assessment Protocols

The synthesized pyrazole derivatives should be evaluated for potential anticancer activity using established in vitro assays. The protocol typically begins with assessment of cytotoxic effects against human non-small cell lung carcinoma (A549) cells using the MTT assay. Cells are maintained in Ham's F-12 K medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO₂ atmosphere. For testing, cells are seeded in 96-well plates (5 × 10³ cells/well) and treated with various concentrations of pyrazole derivatives for 24-72 hours. After treatment, MTT solution (0.5 mg/mL) is added and incubated for 4 hours, followed by dissolution of formazan crystals in DMSO and measurement of absorbance at 570 nm [2].

For promising compounds, further mechanistic studies should evaluate effects on key signaling pathways. Western blot analysis can assess expression levels of proteins including NF-κB-p65, MMP-2, E-cadherin, and TNF-α in A549 cells. Typically, protein lysates (20-40 μg) are separated by SDS-PAGE (10% gel), transferred to PVDF membranes, and probed with specific primary antibodies (1:1000 dilution) followed by HRP-conjugated secondary antibodies (1:5000 dilution). Detection employs enhanced chemiluminescence with band intensity quantification using ImageJ software [2]. Additionally, ELISA-based assays can quantify cytokine production (TNF-α, IL-6) and inflammatory mediators (iNOS, COX-2) in LPS-stimulated A549 cells, providing insights into potential anti-inflammatory mechanisms that may contribute to anticancer effects.

Experimental Workflow and Signaling Pathway Visualization

Pyrazole Synthesis and Evaluation Workflow

G Pyrazole Synthesis and Biological Evaluation Workflow start Starting Materials step1 Cycloaddition Reaction This compound + Acetylenic iminium salt CH₂Cl₂, 20°C, instantaneous start->step1 step2 Workup & Purification Concentration + Flash Chromatography step1->step2 step3 Structural Characterization NMR, LC-MS, IR step2->step3 mod1 Iminium Reduction LiAlH₄, ether step3->mod1 mod2 Ester Hydrolysis LiOH, THF/H₂O step3->mod2 mod3 Amide Coupling EDCI, HOBt, amine step3->mod3 bio1 Cytotoxicity Screening MTT assay (A549 cells) mod1->bio1 mod2->bio1 mod3->bio1 bio2 Mechanistic Studies Western blot, ELISA bio1->bio2 bio3 Pathway Analysis NF-κB, MMP-2, TNF-α bio2->bio3 result1 Pyrazole Library Structural Diversity bio3->result1 result2 SAR Understanding Structure-Activity Relationships bio3->result2 result3 Lead Compounds Optimized Pyrazole Derivatives bio3->result3

Pyrazole Mechanism in Inflammatory Signaling Pathway

G Pyrazole Modulation of NF-κB Signaling in A549 Cells lps LPS Stimulus tnfa TNF-α Induction lps->tnfa nfkb_inactive NF-κB (Cytoplasm) Inactive Complex tnfa->nfkb_inactive ikb IκB Degradation nfkb_inactive->ikb nfkb_active NF-κB (Nucleus) Active Transcription Factor mmp2 MMP-2 Expression (Down-regulated) nfkb_active->mmp2 ecad E-Cadherin Expression (Up-regulated) nfkb_active->ecad cytokines Cytokine Production (TNF-α, IL-6, iNOS, COX-2) nfkb_active->cytokines translocation Nuclear Translocation ikb->translocation translocation->nfkb_active pyrazole Pyrazole Treatment (75 μM) inhibition1 Inhibits pyrazole->inhibition1 inhibition2 Inhibits pyrazole->inhibition2 inhibition3 Inhibits pyrazole->inhibition3 inhibition1->translocation inhibition2->mmp2 inhibition3->cytokines invasion Reduced Cancer Cell Invasion & Metastasis mmp2->invasion ecad->invasion apoptosis Enhanced Apoptosis in A549 Cells cytokines->apoptosis

Conclusion and Future Perspectives

The cycloaddition of This compound with acetylenic iminium salts represents a robust, efficient methodology for pyrazole synthesis that offers significant advantages over traditional approaches. The exceptional reaction kinetics (often instantaneous at room temperature), excellent regioselectivity, and high functional group tolerance make this protocol particularly valuable for medicinal chemistry applications. The resulting pyrazole iminium salts serve as versatile intermediates for further diversification through reduction, hydrolysis, or functional group interconversion, enabling comprehensive exploration of chemical space around the pyrazole core.

The biological relevance of pyrazole derivatives continues to expand, with recent studies demonstrating potent activity against non-small cell lung carcinoma cells through modulation of key inflammatory signaling pathways. The ability of pyrazole-based compounds to suppress NF-κB activation, downregulate MMP-2 expression, and modulate cytokine production highlights their potential as targeted therapeutic agents. The integrated synthetic and biological evaluation protocol presented herein provides researchers with a comprehensive framework for leveraging this versatile methodology in drug discovery programs, from initial library synthesis through mechanistic evaluation of promising lead compounds.

References

Comprehensive Application Notes and Protocols: Continuous Flow Synthesis of β-Keto Esters via Methyl Diazoacetate Homologation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Theoretical Background

The Roskamp reaction, first described in 1989, represents one of the most efficient homologation strategies for converting aldehydes to β-keto esters through reaction with α-diazo carbonyl compounds. This transformation has gained significant importance in pharmaceutical synthesis due to the versatility of β-keto esters as building blocks for various therapeutic agents and natural products. Traditional batch processes, however, face challenges in handling diazo compounds due to safety concerns associated with their potential exothermic decomposition and the generation of nitrogen gas as a byproduct. The implementation of continuous flow technology has revolutionized this synthetic methodology by enhancing safety, improving reaction control, and enabling more efficient processing.

The fundamental Roskamp reaction involves the Lewis acid-catalyzed reaction of alkyl diazoacetates with aldehydes to form β-keto carbonyl compounds, particularly β-keto esters. The mechanism proceeds via a tetrahedral intermediate that undergoes a rapid 1,2-hydrogen rearrangement, resulting in the formal insertion of a carbonyl-containing one-carbon unit into the aldehyde C-H bond [1]. The historical development of this reaction has seen the exploration of various Lewis acids, with tin(II) chloride (SnCl₂) initially identified as an effective catalyst, along with other metals including BF₃, ZnCl₂, AlCl₃, GeCl₂, and SnCl₄ [1]. The reaction typically proceeds at or below room temperature in dichloromethane, with aliphatic aldehydes generally exhibiting higher reactivity compared to aromatic aldehydes due to enolization effects [1].

The migration to continuous flow processing addresses several limitations of batch methodology, particularly for handling potentially hazardous intermediates like methyl diazoacetate. Flow chemistry enables superior heat transfer, precise control of residence time, and improved mixing efficiency, which collectively enhance reaction safety and reproducibility [2]. Additionally, continuous flow systems facilitate the integration of multiple synthetic steps and enable the use of minimized reactor volumes, reducing the inventory of hazardous intermediates at any given time. These advantages make continuous flow particularly suitable for the Roskamp reaction, especially when implemented at industrial scales where safety and process intensification are paramount concerns.

Reaction Fundamentals and Mechanism

Chemical Mechanism

The Roskamp reaction proceeds through a well-defined catalytic cycle that involves the initial activation of the aldehyde carbonyl group by a Lewis acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the α-carbon of this compound. The resulting tetrahedral intermediate undergoes a rapid 1,2-hydride shift with concurrent dinitrogen elimination, yielding the β-keto ester product [1]. The mechanism favors the formation of β-keto esters over competing pathways such as epoxide formation or undesirable group migrations, provided appropriate reaction conditions and catalysts are employed.

The key to the reaction's success lies in the electron-withdrawing nature of both the carbonyl and diazo functionalities in this compound, which stabilizes the negative charge developed adjacent to the diazo moiety during the nucleophilic attack [1]. This charge delocalization enables the safe and efficient one-carbon homologation of carbonyl derivatives under mild conditions. The reaction typically proceeds at temperatures around -15°C to room temperature, with optimal yields obtained using Lewis acids like SnCl₂, BF₃, and more recently, heterogeneous catalysts in flow systems [1].

Table 1: Common Lewis Acid Catalysts for the Roskamp Reaction

Catalyst Typical Loading (mol%) Reaction Temperature Advantages
SnCl₂ 10 -15°C to RT Original catalyst, good yields with aliphatic aldehydes
BF₃·OEt₂ 10-20 0°C to RT Highly reactive, suitable for continuous flow
Sn-MCM-41 5-10 (heterogeneous) RT to 60°C Recyclable, enables continuous processing
ZrCl₄ 5-10 RT Good functional group tolerance
Continuous Flow Advantages

The implementation of continuous flow technology for the Roskamp reaction addresses several limitations inherent to batch processing. Enhanced safety is achieved through minimal reactor volume and efficient temperature control, particularly important when handling potentially unstable diazo compounds [2]. The precise residence time control in flow reactors prevents over-reaction or decomposition of sensitive products, while improved mass and heat transfer characteristics lead to more consistent product quality and higher yields compared to batch systems [2].

Continuous flow systems also enable catalyst immobilization strategies, such as the use of Sn-MCM-41 packed-bed reactors, which facilitate catalyst recycling and simplify product purification [1]. The development of heterogeneous catalytic systems for continuous flow Roskamp reactions represents a significant advancement toward sustainable and industrially applicable processes. These systems have demonstrated excellent yields, simple operation, and broad functional group tolerance, making them particularly attractive for pharmaceutical applications where purity and process efficiency are critical [1].

Experimental Protocols

Continuous Flow Setup and Equipment

The continuous flow synthesis of β-keto esters via the Roskamp reaction requires specific equipment to ensure safe and efficient processing:

  • Flow reactor system: Consisting of two HPLC pumps for reagent delivery (flow rate range: 0.1-10 mL/min), a PFA tubular reactor (internal diameter: 0.5-1.0 mm, volume: 2-10 mL) with temperature control capability (-20°C to 100°C range), and a back-pressure regulator (10-50 psi) to prevent gas accumulation and maintain single-phase flow [2] [3].

  • Feed preparation: Two separate feed solutions are required - Feed A: this compound (0.5-1.0 M) in dichloromethane or toluene; Feed B: aldehyde substrate (0.5-1.0 M) and Lewis acid catalyst (5-10 mol%) in the same solvent [2]. For heterogeneous catalytic systems, the catalyst is packed in a fixed-bed reactor, and Feed B contains only the aldehyde substrate in appropriate solvent [1].

  • Safety equipment: Due to the potential hazards associated with diazo compounds, the system should include burst discs or pressure relief valves, and the entire assembly should be operated in a well-ventilated fume hood with appropriate secondary containment [3]. The use of continuous flow significantly enhances safety by minimizing the inventory of reactive intermediates.

Detailed Stepwise Procedure
  • System Preparation: Assemble the flow reactor according to manufacturer instructions. Purge the system with dry solvent (dichloromethane or toluene) to remove moisture and oxygen. If using a heterogeneous catalyst, pack the catalyst cartridge uniformly to avoid channeling [1].

  • Solution Preparation: In an inert atmosphere glove box or under nitrogen purge, prepare Feed A by dissolving this compound (1.0 M) in anhydrous dichloromethane. Prepare Feed B by dissolving the aldehyde substrate (1.0 M) and BF₃·OEt₂ (0.1 M) in anhydrous dichloromethane. Filter both solutions through a 0.45 μm PTFE filter to remove particulates [2].

  • Reaction Execution: Initiate pumping of both feeds at equal flow rates (e.g., 0.25 mL/min each) to achieve a total flow rate of 0.5 mL/min, corresponding to a residence time of approximately 4 minutes in a 2 mL reactor. Maintain the reactor temperature at 0°C using a circulating bath [2].

  • Process Monitoring: Allow the system to stabilize for 3-5 residence times before collecting product. Monitor pressure drops across the reactor to detect potential clogging. Analyze the effluent periodically by TLC, GC, or HPLC to confirm reaction completion [2].

  • Work-up Procedure: Collect the reactor effluent directly into a quench solution of saturated sodium bicarbonate (for BF₃·OEt₂ catalysis) with vigorous stirring. Separate the organic layer and wash with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at temperatures below 40°C [1] [2].

  • Product Purification: Purify the crude β-keto ester by flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain the pure product. For continuous purification, consider in-line liquid-liquid separation followed by short-path distillation [2].

Reaction Optimization and Troubleshooting

Table 2: Optimization Parameters for Continuous Flow Roskamp Reaction

Parameter Optimal Range Effect on Reaction Troubleshooting
Residence Time 2-10 minutes Shorter times minimize decomposition; longer times ensure complete conversion If conversion is low, increase residence time; if decomposition occurs, decrease it
Temperature -10°C to 25°C Lower temperatures suppress side products; higher temperatures accelerate reaction Optimize for each substrate; aromatic aldehydes may require higher temperatures
Catalyst Loading 5-10 mol% Lower loading reduces cost; higher loading increases rate For sluggish reactions, increase catalyst loading or switch catalyst
Solvent Dichloromethane or Toluene Affects solubility and reaction rate Ensure strict anhydrous conditions; switch solvent if solubility issues arise

Common issues and solutions:

  • Precipitation or clogging: Dilute feed concentrations, increase solvent polarity, or incorporate a solvent resistance back-pressure regulator.
  • Incomplete conversion: Increase residence time, catalyst loading, or reaction temperature within safe operating limits.
  • Product decomposition: Reduce residence time, lower reaction temperature, or implement in-line quenching.
  • Gas accumulation: Ensure back-pressure regulator is functioning properly; increase back-pressure if necessary.

Safety Considerations and Handling Protocols

Diazo Compound Handling

This compound requires careful handling due to its potential shock sensitivity and thermal instability. In continuous flow systems, the risk is significantly reduced as only small quantities are present in the reactor at any time. However, specific precautions must be observed:

  • Storage and handling: Store this compound in a refrigerator (<5°C) in the original container, avoiding sunlight and heat sources. Always transfer materials in a well-ventilated fume hood using appropriate personal protective equipment (chemical-resistant gloves, safety goggles, lab coat) [3].

  • Solution preparation: Prepare solutions of this compound at the required concentration immediately before use. Do not store diluted solutions for extended periods. During solution preparation, ensure all equipment is grounded to prevent static discharge [3].

  • Decomposition protocols: Have a contingency plan for potential decomposition incidents. Aqueous acidic solutions (e.g., 1M sulfuric acid) or ceric ammonium nitrate solutions can be used to quench diazo compounds safely. Keep these quenching solutions readily available in the work area [3].

Continuous Flow Safety Features

The implementation of engineering controls in continuous flow systems provides multiple layers of protection:

  • Pressure management: Install pressure sensors and relief devices to prevent over-pressurization from nitrogen gas generation. Use back-pressure regulators rated for at least 50% above the expected operating pressure [2] [3].

  • Temperature monitoring: Incorporate multiple temperature sensors along the reactor length with automated shutdown capabilities if temperature excursions exceed safe limits (typically >50°C for this compound reactions) [2].

  • Containment strategies: Enclose the entire flow path in a secondary containment with ventilation. For additional protection, consider implementing leak detection systems that automatically stop pumps and close isolation valves [3].

Downstream Applications and Synthesis Extensions

Pharmaceutical Building Blocks

β-keto esters synthesized via the Roskamp reaction serve as versatile intermediates for numerous bioactive molecules and pharmaceuticals. Their unique structural features, containing both nucleophilic and electrophilic sites, enable diverse functionalization pathways:

  • Heterocyclic synthesis: β-keto esters are privileged starting materials for various nitrogen-containing heterocycles prevalent in pharmaceuticals. For instance, they can be condensed with amidines to access substituted pyrimidines - important scaffolds in drug discovery [2]. The flow synthesis approach enables rapid access to these heterocyclic libraries through integrated continuous processes.

  • Natural product synthesis: Several complex natural products, including Nonactin and Kermesic acid, have been synthesized using β-keto esters derived from the Roskamp reaction as key building blocks [1]. The continuous flow methodology enhances the efficiency of these multi-step syntheses by enabling seamless integration of the homologation step with subsequent transformations.

  • Pharmaceutical intermediates: Canonical drugs featuring pyridazine, barbiturate, and pyrazolone cores can be prepared through judicious manipulation of β-keto esters [1]. Specific examples include the synthesis of Sumatriptan and Edaravone, demonstrating the utility of this methodology in accessing commercially important therapeutics [1].

Asymmetric Variants and Further Functionalization

The development of enantioselective Roskamp reactions represents an important advancement in the field. While challenging due to the potential epimerization of the stereogenic center, successful asymmetric variants have been achieved through several strategies:

  • Chiral auxiliaries: The use of (-)-camphorsultam as a chiral auxiliary in the α-diazo carbonyl component has enabled the synthesis of enantiomerically enriched β-keto esters with high diastereoselectivity and no erosion of stereochemical integrity during isolation [1]. This approach provides reliable access to chiral building blocks for asymmetric synthesis.

  • Enzymatic transformations: The stereoselective bioreduction of α-diazo-β-keto esters using ketoreductases (KREDs) represents a powerful biocatalytic approach to chiral α-diazo-β-hydroxy esters [4]. This methodology provides complementary stereocontrol and has been demonstrated to deliver products with excellent enantiomeric excess (up to >99% ee) under mild conditions [4].

  • Transition metal catalysis: Copper-catalyzed asymmetric fluorination of cyclic β-keto esters has been achieved in continuous flow microreactors, providing efficient access to fluorinated building blocks with high enantioselectivities (up to 99% ee) at low catalyst loadings (1 mol%) [5]. This demonstrates the potential for integrating the Roskamp reaction with subsequent asymmetric transformations in continuous flow systems.

Analytical Methods and Characterization

Reaction Monitoring and Quality Control

Effective analysis of the Roskamp reaction and characterization of products are essential for successful implementation:

  • In-line monitoring: Fourier-transform infrared (FTIR) spectroscopy can be implemented in flow systems to monitor the consumption of this compound (characteristic diazo peak at 2100-2160 cm⁻¹) and the formation of β-keto ester products (carbonyl stretches at 1710-1740 cm⁻¹) [2].

  • Standard analytical methods: Routine analysis by GC-FID or HPLC-UV should be established for quality control. For the model reaction of this compound with benzaldehyde, the following typical retention times may be observed: this compound (4.2 min, GC), methyl 3-oxo-3-phenylpropanoate (8.7 min, GC) [1].

  • Structural characterization: ¹H NMR (CDCl₃) of β-keto ester products typically shows characteristic signals: ester methyl group (δ 3.6-3.8 ppm, s), methylene group between carbonyls (δ 3.9-4.1 ppm, s for aliphatic substrates or δ 4.3-4.5 ppm, s for aromatic substrates). ¹³C NMR displays the distinctive keto ester carbonyl signals at δ 165-175 ppm and 190-200 ppm, respectively [1].

Quantitative Analysis and Yield Determination

Table 3: Typical Yields and Characterization Data for Selected β-Keto Esters

Aldehyde Substrate Product Isolated Yield (%) ¹H NMR (CDCl₃) Diagnostic Signals
Hexanal Methyl 3-oxononanoate 85-92 δ 3.70 (s, 3H, OCH₃), 3.45 (s, 2H, COCH₂CO), 2.55 (t, 2H, J=7.2Hz, COCH₂)
Benzaldehyde Methyl 3-oxo-3-phenylpropanoate 78-88 δ 3.73 (s, 3H, OCH₃), 4.02 (s, 2H, COCH₂CO), 7.45-8.10 (m, 5H, ArH)
4-Chlorobenzaldehyde Methyl 3-(4-chlorophenyl)-3-oxopropanoate 75-82 δ 3.72 (s, 3H, OCH₃), 4.00 (s, 2H, COCH₂CO), 7.45-8.05 (m, 4H, ArH)

Graphical Workflows and Process Schematics

Continuous Flow Reactor Setup

reactor_setup FeedA Feed A: This compound in CH₂Cl₂ PumpA HPLC Pump FeedA->PumpA FeedB Feed B: Aldehyde + Catalyst in CH₂Cl₂ PumpB HPLC Pump FeedB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor PFA Tubular Reactor (0°C, 2-10 min) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Quench In-line Quench BPR->Quench Collection Product Collection Quench->Collection

Figure 1: Continuous Flow Reactor Setup for Roskamp Reaction. The system incorporates two feed streams, precise pumping, temperature-controlled reaction zone, back-pressure regulation, and in-line quenching for safe and efficient processing of this compound.

Reaction Mechanism and Synthetic Applications

reaction_mechanism Aldehyde Aldehyde R-CHO Activation Lewis Acid Activation Aldehyde->Activation MDA This compound N₂CHCOOMe MDA->Activation Intermediate Tetrahedral Intermediate Activation->Intermediate Product β-Keto Ester R-CO-CH₂-COOMe Intermediate->Product 1,2-H shift -N₂ Applications Synthetic Applications Product->Applications Heterocycles Heterocycles (pyrimidines, pyrazoles) Applications->Heterocycles Pharmaceuticals Pharmaceuticals (Sumatriptan, Edaravone) Applications->Pharmaceuticals NaturalProducts Natural Products (Nonactin) Applications->NaturalProducts

Figure 2: Reaction Mechanism and Synthetic Applications of the Roskamp Reaction. The catalytic cycle involves Lewis acid-mediated formation of a tetrahedral intermediate followed by 1,2-hydride shift and dinitrogen elimination to form β-keto esters, which serve as versatile intermediates for various synthetic applications.

Conclusion and Future Perspectives

The continuous flow synthesis of β-keto esters via this compound homologation represents a significant advancement in synthetic methodology, effectively addressing the safety concerns associated with diazo compound handling while improving process efficiency and reproducibility. The Roskamp reaction in continuous flow systems enables rapid access to valuable β-keto ester building blocks under mild conditions with excellent functional group tolerance. The implementation of heterogeneous catalysts and integrated reaction sequences further enhances the sustainability and practical utility of this methodology.

Future developments in this field will likely focus on expanding the substrate scope to include more challenging aldehydes, developing highly enantioselective catalytic systems, and implementing fully integrated continuous processes from starting materials to final active pharmaceutical ingredients. The combination of continuous flow technology with emerging catalytic strategies, including biocatalysis and photoredox catalysis, presents exciting opportunities for further innovation in this strategically important transformation.

References

Application Note: Synthesis of Diazo Compounds via Modified Staudinger-Type Reaction

Author: Smolecule Technical Support Team. Date: February 2026

This protocol describes a phosphine-mediated reductive fragmentation of alkyl azides to generate diazo compounds, such as methyl diazoacetate derivatives [1].

Reaction Principle

The process uses a specially designed phosphine reagent with an activated ester moiety (e.g., an N-hydroxysuccinimidyl ester). This reagent reacts with an organic azide to form an acyl triazene intermediate, which fragments under mild basic conditions to yield the diazo compound [1].

Materials
  • Azide Substrate: α-Azido ester (e.g., compound 2a from the literature [1]).
  • Phosphine Reagent: Phosphine-N-hydroxysuccinimyl ester (e.g., reagent 1e from the literature [1]).
  • Solvents: Tetrahydrofuran (THF), Water (H₂O).
  • Reagents: Saturated aqueous Sodium Bicarbonate (NaHCO₃) or Triethylamine (NEt₃).
  • Equipment: Standard synthetic glassware, magnetic stirrer, equipment for chromatography.
Step-by-Step Protocol
  • Reaction Setup: In a round-bottom flask, dissolve the α-azido ester (1.0 equivalent) and phosphine reagent 1e (1.05 equivalents) in a mixture of THF/H₂O [1].
  • Formation of Intermediate: Stir the reaction mixture at room temperature. A white precipitate (the acyl triazene intermediate) may form over several hours [1].
  • Fragmentation: Add saturated aqueous NaHCO₃ or NEt₃ (2 equivalents) to the suspension. The mixture should turn yellow within minutes, indicating the formation of the diazo compound [1].
  • Work-up: Concentrate the reaction mixture under reduced pressure.
  • Purification: Purify the crude product by short-path column chromatography to isolate the diazo compound [1].
Quantitative Data

The table below summarizes yields for various diazo compounds obtained with phosphine reagent 1e [1].

Diazo Compound Product Structure Yield
5a Methyl 2-diazoacetate >90%
5d Ethyl 2-diazopropanoate 91%
5e tert-Butyl 2-diazoacetate 94%
5f 2-Diazo-1,2-dihydroaphthalen-1-one 85%
5g 3-Diazooxindole 95%
Critical Notes & Troubleshooting
  • Anhydrous Conditions: Avoid strictly anhydrous conditions, as the presence of water is crucial for high conversion yields. Reactions in dry CH₂Cl₂ can lead to recovered azide and side products [1].
  • Reagent Design: The phosphine reagent's structure is critical. Reagent 1e, where the phosphine and activated ester are not conjugated, provides a much faster reaction rate than conjugated analogs [1].
  • Competing Reactions: Be aware of potential side reactions. The generated diazo compound can react with excess phosphine reagent to form an acyl hydrazone, which is why controlled wet conditions are essential [1].

This compound: Handling and Properties

While not a direct reactant with phosphites in a Staudinger context, this compound is a highly useful building block. Here are key handling protocols due to its hazardous nature [2].

  • Appearance: Yellow oil [3].
  • Boiling Point: 43 °C at 25 mmHg [2].
  • Hazards: Potential explosive. It is highly reactive and can decompose violently [2].
  • Safety Protocols:
    • Shielding: All operations, including distillation and reactions, must be performed behind a safety shield [2].
    • Temperature Control: When distilling, keep the bath temperature below 60°C to minimize decomposition risk [2].
    • Stabilization: Add a spatula-tip of potassium carbonate (K₂CO₃) to the crude diazo ester before distillation to trap acid traces [2].
    • Dilution: In reactions, add this compound dropwise as a dilute solution in a solvent like ethyl acetate to manage nitrogen gas evolution and prevent dangerous accumulation [2].

Reaction Workflow Diagram

The diagram below illustrates the mechanistic pathway for the diazo compound formation via the modified Staudinger reaction [1].

G Modified Staudinger Reaction for Diazo Synthesis A Azide Substrate (R-N3) C Phosphazide (Unstable Intermediate) A->C Nucleophilic Addition B Phosphine Reagent (Specific Ester) B->C D Acyl Triazene (Isolable Intermediate) C->D Intramolecular Acylation E Diazo Compound (R-CHN2) D->E Basic Work-up Fragmentation

Research Context and Alternatives

The standard Staudinger reaction is a cornerstone of organic synthesis. The modified version demonstrates how the fundamental principles can be adapted for new applications [4] [1] [5].

  • Classical Staudinger Reaction: Involves an azide and a phosphine (like triphenylphosphine) to form an iminophosphorane, which hydrolyzes to yield an amine and phosphine oxide [4] [5].
  • Staudinger Ligation: A bioorthogonal extension used in chemical biology to conjugate molecules, forming a stable amide bond between an azide and a specifically engineered phosphine [6] [7].

Questions for Further Research

To proceed with your specific interest in this compound and phosphites, clarifying the following could help guide further literature searches:

  • What is the expected product of the reaction you are targeting?
  • Are you looking to use this compound as a substrate (as in the protocol above) or as a reagent to react with a pre-formed phosphite compound?

References

Comprehensive Application Notes and Protocols: Methyl Diazoacetate in Agrochemical Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance in Agrochemicals

Methyl diazoacetate (MDA) is a versatile diazo compound with the chemical formula N₂CHCOOCH₃ that has gained significant importance in agrochemical synthesis due to its ability to introduce the methoxycarbonylcarbene moiety into various molecular frameworks. This highly reactive compound serves as a precursor for carbene intermediates that can undergo numerous transformations including cyclopropanation, cyclopropenation, C-H insertion, and cycloaddition reactions. The structural motifs accessible through MDA chemistry, particularly cyclopropane and pyrazole derivatives, are frequently found in biologically active molecules with herbicidal, fungicidal, and insecticidal properties. The electron-withdrawing ester group adjacent to the diazo functionality moderately stabilizes the compound while maintaining sufficient reactivity for diverse transformations, making it an ideal building block for complex agrochemical intermediates.

The significance of MDA in agrochemical research stems from its ability to efficiently generate molecular complexity from simple starting materials. Diazo compounds in general belong to the class of 1,3-dipoles characterized by π electron density delocalized over the α-carbon and two nitrogen atoms [1]. MDA specifically offers advantages in terms of commercial availability or straightforward laboratory synthesis, relative stability compared to simpler diazoalkanes like diazomethane, and versatility in reaction pathways. The methoxycarbonyl group in the resulting products can serve as a handle for further derivatization or may contribute directly to biological activity through electrostatic interactions with target sites. These characteristics have established MDA as a valuable synthon in the construction of bioactive compound libraries for agrochemical screening and optimization programs.

Key Synthetic Transformations and Reaction Scope

Fundamental Reaction Pathways

This compound participates in several mechanistically distinct transformations that provide access to structurally diverse intermediates relevant to agrochemical development. The most synthetically valuable reactions include:

  • Cyclopropanation: Metal-catalyzed decomposition of MDA generates a carbene intermediate that adds across C=C bonds to form cyclopropane derivatives [2]. These strained carbocycles are privileged scaffolds in bioactive compounds, with the cyclopropane ring often enhancing potency, modifying metabolic stability, or restricting conformational flexibility.

  • Cyclopropenation: Similar to cyclopropanation, but occurring with alkyne substrates to form cyclopropene rings [3]. These highly strained systems can serve as versatile intermediates for further elaboration or as bioactive cores in their own right.

  • Pyrazole Formation: MDA undergoes [3+2] cycloadditions with electron-deficient alkynes to form pyrazole heterocycles [4], which represent one of the most important heterocyclic classes in agrochemicals.

  • C-H Insertion: Under appropriate catalytic conditions, carbenes derived from MDA can insert into C-H bonds, enabling direct functionalization of complex molecules without the need for pre-functionalization.

  • Aldol-Type Condensations: MDA can participate in Mukaiyama-aldol reactions with aldehydes under Lewis acid catalysis to produce δ-siloxy-α-diazo-β-ketoalkanoates [5], which serve as versatile intermediates for further transformation.

Cyclopropanation and Cyclopropenation Reactions

Table 1: Scope of Cyclopropanation and Cyclopropenation Reactions with this compound

Reaction Type Substrate Class Catalyst System Typical Yields Key Applications
Cyclopropanation Terminal alkenes Rh₂(OAc)₄, Cu foil [3] 75-90% [2] Insecticidal compounds, stereoselective synthesis
Cyclopropanation α,β-Unsaturated carbonyls Rh₂(OAc)₄ 70-95% Bioactive heterocycle precursors
Cyclopropenation Terminal alkynes Cu foil, solvent-free mechanochemical [3] 81-95% Bioorthogonal tags, agrochemical intermediates
Cyclopropenation Internal alkynes Ag foil, solvent-free mechanochemical [3] 85-90% Stable cyclopropene building blocks
Cyclopropenation Enynes Rh₂(OAc)₄ [6] 70-88% Complex polycyclic framework construction

The regioselectivity and stereoselectivity of MDA reactions can be tuned through appropriate catalyst selection. For instance, rhodium(II) acetate promotes selective methoxycarbonylmethylenation of triple bonds in enynes with terminal triple bonds [6], while copper and silver foils under mechanochemical conditions provide complementary selectivity for terminal versus internal alkynes respectively [3]. The development of solvent-free mechanochemical conditions using recyclable metal foil catalysts represents a significant advance in sustainable methodology for these transformations, eliminating the need for large solvent volumes and enabling catalyst recycling without appreciable loss of activity [3].

Cycloaddition and Multicomponent Reactions

Table 2: Pyrazole and Heterocycle Synthesis via this compound Cycloadditions

Reaction Type Reaction Partners Conditions Yield Range Product Features
[3+2] Cycloaddition Acetylenic iminium salts [4] CH₂Cl₂, 20°C, instantaneous ~99% Pyrazole iminium salts, further functionalizable
[3+2] Cycloaddition Methyl propiolate Toluene, reflux or room temperature 88% (3 days) Pyrazole-3,5-dicarboxylates
Mukaiyama-aldol Aldehydes Zn(OTf)₂, 2,6-lutidine, TBSOTf, -78°C [5] 82-98% δ-Siloxy-α-diazo-β-ketoalkanoates
Boron-mediated aldol Aldehydes (n-Bu)₂BOTf, Hunig's base, 0°C [5] 69-75% High diastereoselectivity (syn:anti >96:4)

The reactivity of MDA in cycloadditions is governed by frontier molecular orbital (FMO) interactions, typically proceeding under HOMO(diazo)-LUMO(dipolarophile) control [4]. This explains the exceptional reactivity of MDA with electron-deficient acetylenic iminium salts, which function as powerful dipolarophiles. The resulting pyrazole derivatives are particularly valuable in agrochemical design, as the pyrazole scaffold is present in numerous commercial herbicides, insecticides, and fungicides. The instantaneous reaction rates observed with highly activated dipolarophiles at room temperature [4] offer practical advantages for process chemistry applications, minimizing energy requirements and simplifying reaction control.

Experimental Protocols

Copper-Catalyzed Cyclopropanation of Alkenes

G A This compound D Solvent-free mechanochemical milling A->D B Terminal alkene B->D C Copper foil catalyst C->D E Cyclopropane product D->E

Title: Cyclopropanation Reaction Workflow

The solvent-free mechanochemical approach using copper foil catalysts represents a sustainable advancement for cyclopropanation reactions [3]. This method eliminates the need for large solvent volumes, simplifies purification, and enables catalyst recycling.

Procedure:

  • Reactor Setup: Line a stainless-steel milling vial (10-20 mL capacity) with copper foil (0.5-1.0 cm² per mmol diazo compound).
  • Reagent Loading: Add this compound (1.0 mmol), alkene substrate (5.0 mmol, 5.0 equiv), and one stainless-steel milling ball (diameter 10 mm) to the vial.
  • Mechanochemical Activation: Secure the vial in a vibratory ball mill (e.g., SPEX 8000M Mixer/Mill) and mill at 18 Hz for 16 hours at ambient temperature.
  • Product Isolation: Carefully open the vial and extract the reaction mixture with ethyl acetate (3 × 5 mL). Combine the organic extracts and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel (hexanes/ethyl acetate gradient) to obtain the pure cyclopropane derivative.

Key Advantages:

  • Ambient conditions: No inert atmosphere or anhydrous conditions required
  • Catalyst recycling: Copper foil can be reused ≥20 times without significant yield reduction
  • High efficiency: Typical yields of 75-95% for terminal alkenes
  • Broad functional group tolerance: Including unprotected amines, thiophenes, and sterically hindered substrates [3]

Safety Note: Although the mechanochemical approach minimizes risks associated with diazo compound handling, appropriate precautions including safety shielding and personal protective equipment should still be employed.

Pyrazole Synthesis via Cycloaddition with Acetylenic Iminium Salts

Procedure:

  • Reaction Setup: Charge a dry round-bottom flask with acetylenic iminium triflate salt (1.0 mmol) and dichloromethane (5 mL) under nitrogen atmosphere.
  • Diazo Addition: Cool the solution to 0°C and add this compound (1.0 mmol, 1.0 equiv) dropwise with stirring.
  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (typically instantaneous to 30 minutes, monitored by TLC or NMR).
  • Workup: Concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether (3 × 5 mL).
  • Purification: Recrystallize the resulting solid from hot ethanol to obtain the pure pyrazole iminium triflate product in ~99% yield [4].

Reaction Mechanism: The transformation proceeds via a concerted [3+2] cycloaddition between MDA and the electron-deficient alkyne, followed by a sigmatropic [1,5]-H shift to aromatize the pyrazole ring. When a 2:1 stoichiometry (alkyne:MDA) is employed, a subsequent Michael addition occurs, yielding bis(iminium) ditriflate products [4].

Scale-Up Considerations:

  • The reaction is highly exothermic; adequate cooling and controlled addition rates are essential for larger scales
  • The acetylenic iminium salts can be prepared in advance from corresponding terminal alkynes and imidoyl chlorides
  • The pyrazole products can be further functionalized through reduction or hydrolysis of the iminium group

Safety and Handling Protocols

Hazard Assessment and Control Measures

This compound presents significant safety hazards common to diazo compounds, including potential for explosive decomposition and toxicity. The compound is thermally sensitive and can undergo violent decomposition when heated, especially in concentrated form or in the presence of impurities. Comprehensive risk assessments should precede all laboratory operations.

Primary Control Measures:

  • Engineering Controls: Perform all operations with MDA in a certified fume hood with safety shields. Use blast shields for distillation procedures and when heating concentrated solutions.
  • Personal Protective Equipment: Wear appropriate gloves (nitrile or neoprene), chemical splash goggles, and a lab coat at minimum. Consider face shields when handling larger quantities.
  • Storage and Handling: Store MDA in sealed containers under inert atmosphere at -20°C or below. Avoid exposure to light, strong acids, or heavy metal salts that may catalyze decomposition. Never use glass stoppers or sharp implements that could cause localized friction.
  • Solution Preparation: When possible, use MDA as a solution in a stable solvent (e.g., ethyl acetate, dichloromethane) rather than in neat form to reduce explosion risks.

The diazo transfer method for MDA synthesis using sulfonyl azides and triethylamine presents additional hazards, as sulfonyl azides can be explosive [1]. Alternative reagents such as imidazole-1-sulfonyl azide or p-acetanilidesulfonyl azide offer improved safety profiles.

Stability and Incompatibilities

Stability Considerations:

  • Thermal Stability: Decomposition typically begins above 60°C, with rapid exothermic decomposition possible at higher temperatures
  • Light Sensitivity: Photolytic decomposition can generate carbene intermediates; store in amber containers or in the dark
  • Acid Sensitivity: Protonation leads to diazonium species that readily decompose; maintain neutral to slightly basic conditions
  • Metal Catalysis: Copper, silver, and rhodium salts accelerate decomposition; use appropriate precautions during catalytic reactions

Incompatible Materials:

  • Strong acids and oxidizers
  • Heavy metals and their salts
  • Activated surfaces (activated carbon, alumina)
  • Sharps or abrasive materials that could cause friction

Deactivation and Waste Disposal: Small quantities of MDA can be safely deactivated by slow addition to a stirred solution of acetic acid (10% in water) at 0°C. For larger quantities, consult institutional safety officers for appropriate disposal procedures that may include controlled decomposition with dilute sulfuric acid in the presence of urea to scavenge nitrous acid.

Industrial Perspectives and Emerging Technologies

Traditional vs. Mechanochemical Approaches

Table 3: Comparison of Solution-Phase and Mechanochemical Cyclopropanation

Parameter Traditional Solution-Phase Mechanochemical Approach [3]
Solvent Volume 0.1-0.5 L/mmol diazo Solvent-free
Catalyst Loading 1-5 mol% soluble catalyst Metal foil (reusable)
Reaction Atmosphere Inert (N₂/Ar) required Ambient air acceptable
Diazo Addition Slow syringe pump addition (hours) Direct addition
Catalist Recovery Difficult or impossible Simple recovery and reuse
Typical Yields 70-95% 75-95%
Reaction Scale Easily scalable Limited by milling vessel size

The emergence of solvent-free mechanochemical methods using recyclable metal foil catalysts addresses several limitations of traditional solution-phase cyclopropanation [3]. This approach eliminates the need for large solvent volumes, simplifies the reaction setup, and enables catalyst recycling without significant loss of activity. The ability to perform reactions under ambient aerobic conditions removes the requirement for inert atmosphere manipulation, reducing both equipment costs and operational complexity.

Process Optimization Strategies

Diazo Stabilization: In industrial applications, MDA is typically handled as a solution in halogenated or ethereal solvents to minimize risks associated with neat diazo compounds. Stabilization with carbonate bases (e.g., K₂CO₃) helps neutralize trace acids that could initiate decomposition [2]. For large-scale operations, continuous flow processing provides enhanced safety by maintaining low inventory of reactive intermediates throughout the transformation.

Catalyst Engineering: The development of heterogeneous catalytic systems represents a significant advance for process chemistry. Supported catalysts including metal-organic frameworks (MOFs), immobilized copper complexes, and the previously mentioned metal foil systems facilitate catalyst recovery and reduce metal contamination in products [3]. The regioselectivity and stereoselectivity of MDA reactions can be tuned through appropriate catalyst selection, with copper systems generally favoring cyclopropanation of terminal alkenes and alkynes, while silver catalysts show superior performance with internal alkynes [3].

Green Chemistry Metrics: Modern method development emphasizes improved atom economy, reduced environmental factor (E-factor), and enhanced energy efficiency. The mechanochemical approaches demonstrate excellent performance across these metrics, with E-factors substantially lower than traditional solution-phase methods due to solvent elimination. Additionally, the ability to use recyclable catalysts and perform reactions at ambient temperature contributes to improved sustainability profiles for MDA-based transformations.

Conclusion

This compound represents a versatile and valuable building block for agrochemical synthesis, enabling efficient construction of complex molecular architectures including cyclopropanes, cyclopropenes, and pyrazole heterocycles. The experimental protocols detailed in these Application Notes highlight both traditional solution-phase methods and emerging sustainable technologies such as solvent-free mechanochemical approaches. When implementing these procedures, researchers should prioritize safety considerations specific to diazo compounds while leveraging the synthetic versatility of MDA to access structurally diverse intermediates for agrochemical development. The continued evolution of catalytic systems and reaction engineering approaches promises to further enhance the utility of MDA in sustainable agrochemical discovery and process development.

References

handling and safety precautions methyl diazoacetate

Author: Smolecule Technical Support Team. Date: February 2026

Basic Chemical Data

The table below summarizes the identified chemical information for Methyl Diazoacetate.

Property Value
CAS Number 6832-16-2 [1] [2]
Molecular Formula C3H4N2O2 [1] [2]
Molecular Weight 100.076 g/mol [1] [2]
Common Synonyms Methyl 2-diazoacetate; Diazoacetic acid methyl ester [1] [2]

Key Handling and Safety Precautions

The most critical safety information from the search results is highlighted below.

  • Explosion Hazard: this compound is a potential explosive [3]. This is the most significant risk associated with handling this compound.
  • Essential Safety Equipment: All operations, including distillation and transfer, must be performed behind a safety shield to protect the researcher in case of a sudden decomposition or explosion [3].
  • Thermal Instability: The compound should not be exposed to high temperatures. One procedure explicitly warns that distillation should be carried out with a bath temperature below 60°C [3].
  • Chemical Incompatibilities: this compound decomposes under the influence of metal catalysts (e.g., copper) [3] and light (photolysis) [4]. This property is used intentionally in its chemical reactions to generate carbene intermediates.

Recommended Handling Workflow

The following diagram outlines the core safety principles for handling this compound in a lab setting, based on the gathered information:

Start Start: Plan Experiment with this compound P1 Perform Risk Assessment (Potential Explosive) Start->P1 P2 Set Up Safety Shield P1->P2 P3 Wear Appropriate PPE (Lab coat, gloves, face shield) P2->P3 P4 Control Temperature (Bath temp < 60°C if distilling) P3->P4 P5 Avoid Incompatibilities: - Metal Salts (unless catalyzed) - Strong Light - Strong Acids P4->P5

Frequently Asked Questions

  • Q1: Can I distill this compound to purify it?

    • A: Yes, but it must be done with extreme caution. The published procedure specifies adding a spatula of potassium carbonate (K2CO3) to the crude ester to trap acid traces and distilling behind a safety shield with a bath temperature kept below 60°C [3].
  • Q2: What should I do if this compound is exposed to heat or a sharp impact?

    • A: The search results do not provide specific first-aid or emergency response measures for incidents involving this compound. Given the identified explosion hazard, it is critical to consult the Material Safety Data Sheet (MSDS) for this specific compound and have an emergency plan in place before beginning work.

A Note on Information Gaps and Next Steps

The information found is a good starting point but is insufficient for creating a full troubleshooting guide. Key details commonly found in a technical support center are missing, such as:

  • First-aid measures (in case of inhalation, skin contact, or ingestion).
  • Fire-fighting measures.
  • Proper storage conditions (e.g., temperature, sensitivity to light and air).
  • Procedures for dealing with spills.
  • Stability and reactivity data with specific substances.

For comprehensive safety information, you should consult the official Safety Data Sheet (SDS) from a reputable chemical supplier. Additionally, resources like Bretherick's Handbook of Reactive Chemical Hazards or Sax's Dangerous Properties of Industrial Materials may provide more detailed hazard data.

References

Understanding Methyl Diazoacetate Reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Methyl diazoacetate (MDA) is a reagent used in reactions to generate methoxycarbonylcarbene or carbenoid species, typically catalyzed by transition metals like Rh₂(OAc)₄ [1] [2]. Its tendency to decompose is inherent to its reactive diazo group.

The primary safety and stability challenge is managing this controlled decomposition in experiments. The search results confirm that transition metal catalysts like Rh₂(OAc)₄ and copper-exchanged clays are commonly used to decompose MDA in a directed manner to form carbene intermediates [1] [2]. These intermediates then undergo reactions such as:

  • X–H Insertion: Into bonds of alcohols, thiols, amines, and aldehydes [2].
  • C–Heteroatom Bond Insertion: For example, into the C–O bond of 1,3-oxazolidines or the C–S bond of 1,3-oxathiolanes [1].

Suggested Structure for Your Troubleshooting Guide

Based on general lab safety knowledge and the reactivity information above, here is a proposed structure for your guides and FAQs, pending specific data.

Symptom Possible Cause Recommended Action
Rapid gas evolution & pressure build-up Catalytic impurities, excessive heat Confirm storage temp is -20°C or lower; ensure glassware is clean
Color change to dark yellow/brown Thermal decomposition, oxidation Check refrigeration; use under inert atmosphere (N₂/Ar)
Loss of reaction yield Premature reagent decomposition Verify purity upon receipt; use fresh, distilled solvents

Frequently Asked Questions (FAQs)

  • Q: What is the recommended long-term storage condition for this compound?
    • A: Store in a tightly-sealed container under an inert atmosphere at or below -20°C. Protect from light.
  • Q: Which common laboratory materials can catalyze the decomposition of this compound?
    • A: Various transition metal surfaces or salts can act as catalysts. Use high-purity solvents and ensure all equipment is meticulously clean.
  • Q: How can I safely handle dilute solutions of this compound?
    • A: Prepare solutions fresh and use them immediately. Never concentrate solutions unnecessarily, and always work behind a safety shield.

Proposed Experimental Workflow Diagram

The following Graphviz diagram outlines a general stability assessment and handling protocol. You can adapt this workflow as you compile specific experimental data.

MDA_StabilityWorkflow Start Start: MDA Handling Protocol Storage Storage at -20°C Under Inert Gas Start->Storage Assessment Visual & Purity Assessment Storage->Assessment Handle Handle in Glovebox or Use Schlenk Line Assessment->Handle Pass Discard Safely Quench and Discard Excess Assessment->Discard Fail (discolored, impure) Dilute Prepare Dilute Solution Freshly Handle->Dilute Use Use Immediately in Reaction Dilute->Use Use->Discard End End Discard->End

Diagram 1: A proposed workflow for the safe handling and stability assessment of this compound (MDA) in a laboratory setting.

References

optimizing methyl diazoacetate reaction yields

Author: Smolecule Technical Support Team. Date: February 2026

Key Reactions and Optimization Parameters

The following table summarizes major reaction types for α-diazo compounds like methyl diazoacetate and their key optimization parameters.

Reaction Type Primary Function Key Optimization Parameters Common Challenges
Roskamp Homologation [1] Converts aldehydes into β-keto esters. Lewis acid catalyst (SnCl₂, BF₃, Sc(OTf)₃), solvent (CH₂Cl₂ optimal), temperature (often -15°C to RT) [1]. Epimerization of α-chiral center; competing epoxide formation; slow reaction with aromatic aldehydes [1].
N-H Insertion [2] Forms C-N bonds (e.g., for α-amino esters). Catalyst type (Cobaloxime, noble metals), catalyst loading, amine nucleophilicity [2]. Achieving high selectivity with primary vs. secondary amines; avoiding side reactions.
Cyclization/Cascade [3] Constructs complex N-heterocycles (e.g., Imidazo[1,5-a]indole-3-ones). Light source (visible light), sequence control (carbene insertion then cyclization), oxidant (oxygen for aromatization) [3]. Ensuring clean cascade progression; managing oxidation steps.
Electrochemical [4] Enables oxidative difunctionalization, cycloadditions without metal catalysts. Electrode material, applied potential, electrolyte, solvent [4]. Fine-tuning redox control; this is an emerging area with limited precedent.

Troubleshooting Low Yields and Common Problems

Here are specific, actionable guides to address frequent experimental issues.

Problem: Low Yield in Roskamp Homologation
  • Check Your Catalyst: The choice of Lewis acid is critical. While SnCl₂ is the classic catalyst, other options can be more effective. Consider BF₃•Et₂O, Sc(OTf)₃, or heterogeneous catalysts like Sn-MCM-41, which can offer excellent yields, easier operation, and reusability [1].
  • Control the Temperature: This reaction is often best performed at or below room temperature. Elevated temperatures can lead to side products and decomposition [1].
  • Prevent Epimerization: If you are working with chiral aldehydes and observe racemization, this is a known challenge. A proven strategy is to use a diazo reagent with a bulky chiral auxiliary like (-)-camphorsultam, which provides a high kinetic barrier against enolization and epimerization [1].
Problem: Poor Conversion or Selectivity in N-H Insertion
  • Choose a Sustainable Catalyst: For metal-carbene insertion, cobaloxime catalysts are an excellent base-metal alternative to traditional noble metals (e.g., Rh, Au). They operate with low catalyst loading (0.5-2 mol%) and are effective for a wide range of primary, secondary, and (hetero)aromatic amines [2].
  • Verify Amine Nucleophilicity: The reaction yield is highly dependent on the nature of the amine. Less nucleophilic amines (e.g., anilines) may require optimized conditions or different catalysts [2].
Problem: Managing Safety and Stability of Diazo Compounds
  • Implement Flow Chemistry: The explosive nature of diazo compounds severely limits their large-scale batch use. Adopting continuous-flow microreactor technology is a highly recommended solution [5]. A flow setup allows for:
    • Inherently safe synthesis due to very small reactor volumes.
    • Immediate consumption of the generated diazo compound in a subsequent reaction, minimizing storage and handling.
    • In-line separation. The organic phase containing the product can be continuously separated using a membrane-based liquid-liquid separator (e.g., an FLLEX module), greatly enhancing safety [5].
  • Optimize Flow Synthesis Parameters: For synthesizing ethyl diazoacetate (and by analogy, this compound) from an amino ester, the optimal flow conditions are a residence time of 20 seconds, a temperature of 50°C, and 1.5 equivalents of NaNO₂ [5]. This setup can produce substantial quantities of pure diazo compound safely.

Emerging Methodologies for Enhanced Performance

To further improve yield and sustainability, consider these advanced approaches:

  • Adopt Electrochemical Activation: Electrochemistry is a powerful, metal-free tool for activating diazo compounds. It provides precise redox control, can unlock unprecedented reactivities (e.g., difunctionalizations, cascade reactions), and has a reduced environmental impact [4].
  • Leverage Photochemical Cascades: Combine carbene insertion with photoredox catalysis. This allows for the construction of complex scaffolds, such as N-heterocycles, through tandem reactions under mild conditions with visible light [3].
  • Utilize In-Situ Generation: For highly reactive or hazardous diazo species (e.g., trifluorodiazoethane, diazoacetonitrile), in-situ generation protocols are emerging as a key strategy to improve safety and accessibility, making these valuable building blocks more practical for use [6].

Experimental Workflow: Safe Synthesis in Flow

The diagram below illustrates a optimized continuous-flow setup for the safe synthesis and immediate use of this compound, based on a reported procedure for its ethyl analogue [5].

A Syringe 1: Aqueous Phase Glycine Methyl Ester HCl, NaNO₂, Buffer (pH 3.5) C T-Mixer A->C B Syringe 2: Organic Solvent Dichloromethane (DCM) B->C D Single-Channel Microreactor 20 sec, 50°C C->D E Optional Quench Line (if no in-line separation) D->E BPR (40 psi) F FLLEX Module Membrane Phase Separator E->F G Aqueous Waste F->G H Organic Product Stream This compound in DCM F->H I To Subsequent Reaction H->I

References

controlling regioselectivity methyl diazoacetate cycloadditions

Author: Smolecule Technical Support Team. Date: February 2026

Controlling Regioselectivity: Key Factors & Data

The regioisomer formed in the cycloaddition between methyl diazoacetate (a 1,3-dipole) and an alkyne or alkene (a dipolarophile) is primarily determined by how their molecular orbitals interact. The table below summarizes how to influence this outcome.

Factor Influence on Regioselectivity Example Dipolarophile Expected Major Regioisomer Notes & Limitations
Electron-Withdrawing Group (EWG) on Alkyne Strongly favors one isomer; LUMO(dipolarophile)/HOMO(dipole) control [1]. Methyl 3-(diethylamino)propiolate [2] Methyl 3-(diethylamino)-1H-pyrazole-4-carboxylate [2] High selectivity; reaction may be slow at room temperature without activation [1].
Strongly Electron-Deficient Alkyne Greatly accelerates reaction; excellent regioselectivity [1]. Acetylenic iminium salts [1] (1H-pyrazol-3(5)-yl)methanaminium salt [1] Highly reactive; instant at 20°C; single isomer formed [1].
Lewis Base Catalyst No effect on initial cycloaddition regioselectivity; catalyzes subsequent 3H- to 1H-pyrazole isomerization [3]. Methyl acrylate [3] N/A Use catalysts like DBU, DMAP, or triphenylphosphine to speed up the final step [3].
Catalyst (General) Critical for reaction pathway; dictates intermediate formed. Aldehydes (for carbonyl ylides) [4] Dihydro-/Tetrahydrofurans [4] Dirhodium tetrapivalate (Rh2Piv4) is effective [4].

Experimental Protocols for Selective Reactions

Here are detailed methodologies for achieving high regioselectivity with different dipolarophiles, based on published work.

Protocol 1: Reaction with Heteroatom-Substituted Alkynes

This method yields regioselective pyrazole synthesis.

  • Primary Reference: This protocol is adapted from a combined experimental and DFT study on the regioselectivity of diazoalkane cycloadditions [2].
  • Reaction Setup: In a suitable reaction vessel, combine this compound with methyl 3-(diethylamino)propiolate. The study notes that these reactions can be performed in solvents like diethyl ether (Et₂O) [2].
  • Reaction Conditions: Allow the reaction to proceed at room temperature or under mild heating, monitoring for completion.
  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using standard techniques like column chromatography to isolate the major regioisomer.
  • Expected Outcome: Methyl 3-(diethylamino)-1H-pyrazole-4-carboxylate will be the isolated product. Its constitution was confirmed in the study through independent synthesis and decarboxylation experiments [2].
Protocol 2: Rapid Reaction with Acetylenic Iminium Salts

This method leverages highly electron-deficient alkynes for extremely fast and selective reactions [1].

  • Primary Reference: This protocol is based on the work of Gerster, who described acetylenic iminium salts as "excellent dipolarophiles" [1].
  • Reaction Setup: Dissolve the acetylenic iminium triflate salt (e.g., [HC≡C–C(Ph)=N+Me2 TfO−]) and an equimolar amount of this compound in dichloromethane (DCM) at 20°C [1].
  • Reaction Conditions: The reaction is instantaneous at room temperature [1].
  • Work-up and Isolation: The pyrazole iminium salt product precipitates and can be obtained in nearly quantitative yield. This high reactivity contrasts with slower reactions of this compound with standard acetylenic esters [1].
  • Product Modification: The resulting ionic pyrazole iminium salts can be converted into neutral pyrazoles through hydrolysis or hydride reduction (e.g., using LiAlH₄) of the iminium group [1].

The Science Behind the Selectivity

Understanding the mechanism will help you rationally choose dipolarophiles for your desired outcome.

Mechanism of Regioselectivity

The reaction is a concerted, pericyclic 1,3-dipolar cycloaddition [5]. For this compound, the dominant interaction is between the HOMO of the dipole (this compound) and the LUMO of the dipolarophile (the alkyne). This is classified as a Type I or "normal electron demand" cycloaddition [5].

The atom with the largest orbital coefficient in the HOMO of the 1,3-dipole acts as the nucleophile. In the case of diazo compounds, this is typically the terminal nitrogen atom [5]. Therefore, this terminal nitrogen will form a bond with the electrophilic carbon of the alkyne that bears the largest orbital coefficient in its LUMO. This carbon is usually the one attached to the electron-withdrawing group, explaining the high regioselectivity observed with alkynes like methyl 3-(diethylamino)propiolate and acetylenic iminium salts [1] [2].

The following diagram illustrates the dominant orbital interaction and the resulting bond formation that leads to the observed regioselectivity.

G HOMO HOMO (this compound) LUMO LUMO (Dipolarophile) HOMO->LUMO Dominant FMO Interaction Product Major Regioisomer HOMO->Product Bond Formation LUMO->Product Bond Formation

Workflow for a Regioselective Cycloaddition

This flowchart outlines a practical decision-making process for planning your experiment.

G Start Plan Cycloaddition with This compound Step1 Select dipolarophile: Alkyne or Alkene? Start->Step1 Step2A Choose EWG-substituted alkyne (e.g., propiolate, acetylenic iminium salt) Step1->Step2A Alkyne Step2B For carbonyl ylide formation: Use aldehyde + Rh₂Piv₄ catalyst Step1->Step2B Alkene (Carbonyl Ylide Path) Step3A Proceed via HOMO(dipole)-LUMO(alkyne) control. High regioselectivity expected. Step2A->Step3A Step3B Forms carbonyl ylide intermediate. Reacts with dipolarophile to form dihydrofuran. Step2B->Step3B Outcome Obtain regioselective product Step3A->Outcome Step3B->Outcome

Key Takeaways for Your Experiments

  • For Pyrazole Synthesis: To reliably control regioselectivity with alkynes, use dipolarophiles with strong electron-withdrawing groups. Acetylenic iminium salts are particularly effective.
  • Catalyst Choice is Critical: The reaction pathway and intermediate (e.g., carbonyl ylide) are dictated by the metal catalyst. Dirhodium tetrapivalate is a strong choice for initiating these pathways [4].
  • Temperature Matters: These reactions often require low temperatures (e.g., -78 °C) to suppress side reactions like β-hydride elimination and to maintain high selectivity [4].

References

methyl diazoacetate Lewis acid catalyst selection

Author: Smolecule Technical Support Team. Date: February 2026

Catalyst Selection Guide

The optimal Lewis acid catalyst depends heavily on your specific reaction. The table below summarizes performance data for different transformations to aid in selection.

Table 1: Catalyst Performance for Indole Synthesis [1] This data is for the Lewis acid-catalyzed intramolecular cyclization of methyl phenyldiazoacetates with an ortho-imino group to form 2,3-substituted indoles.

Lewis Acid Reaction Time (minutes) Yield (%) Notes
BF₃•Et₂O 10 100 Inexpensive, effective catalyst.
TiCl₄ 5 100 Very fast reaction.
SnCl₄ 10 100 Effective catalyst.
In(OTf)₃ 5 100 Effective catalyst.
Cu(OTf)₂ 5 100 Effective catalyst.
Sc(OTf)₃ 5 100 Effective catalyst.
Zn(OTf)₂ 40 100 Reaction time drops to 10 min with 5 mol% loading.
Yb(OTf)₃ 20 100 Effective catalyst.
ZnCl₂ 60 Very Low Poor performance.
Mg(OTf)₂ 60 No Conversion Inactive for this reaction.
La(OTf)₃ 60 Very Low Poor performance.

Table 2: Catalyst Performance for 1,3-Dipolar Cycloaddition [2] This data is for the reaction of diazo esters with electron-deficient alkenes to form pyrazolines.

Lewis Acid Effectiveness Key Findings
GaCl₃ Effective Accelerates both the cycloaddition and a subsequent N-H insertion reaction.
Yb(OTf)₃ Effective Significant acceleration of the 1,3-dipolar cycloaddition.
Sc(OTf)₃ Effective Significant acceleration of the 1,3-dipolar cycloaddition.
EtAlCl₂ Effective Significant acceleration of the 1,3-dipolar cycloaddition.
SnCl₄ Ineffective Rapidly decomposes the starting diazo compound.
BF₃ Ineffective Rapidly decomposes the starting diazo compound.
TiCl₄ Ineffective Rapidly decomposes the starting diazo compound.
In(OTf)₃ Ineffective Rapidly decomposes the starting diazo compound.

Experimental Protocols

General Procedure for Indole Synthesis [1]

This is a general method for synthesizing indoles via Lewis acid-catalyzed intramolecular cyclization.

  • Synthesis of Diazo Compound (2):

    • In a round-bottom flask, dissolve the starting material 1 (1 mmol) and p-nitrobenzenesulfonylazide (PNBSA, 2-3 mmol) in dry acetonitrile (5 mL).
    • Cool the mixture to 0°C.
    • Slowly add DBU (4-6 mmol) while stirring.
    • Allow the reaction to warm to room temperature and stir for 12 hours.
    • Quench the reaction by adding aqueous ammonium chloride (NH₄Cl).
    • Extract the product with diethyl ether.
    • Dry the organic layers over anhydrous sodium sulfate (Na₂SO₄).
    • Concentrate the solution under reduced pressure and purify the crude product using flash column chromatography on silica gel to obtain the diazo compound 2 (yield: 60-80%).
  • Cyclization to Indole (3):

    • Dissolve the diazo compound 2 (0.25 mmol) in dry dichloromethane (DCM, 5 mL).
    • Add the Lewis acid catalyst (e.g., BF₃•Et₂O or Zn(OTf)₂, 1 mol%) at room temperature.
    • Stir the reaction mixture. The yellow color will typically fade to pale yellow or colorless within 10-30 minutes, indicating reaction completion.
    • Pass the mixture through a short plug of silica gel to remove the catalyst.
    • Evaporate the solvent under reduced pressure to obtain the pure indole product 3 in quantitative yield.

Common Issues & Troubleshooting

Problem Possible Cause Solution
No Reaction / Low Conversion Inactive or weak Lewis acid for the specific reaction. Consult selection tables. For indole synthesis, switch to a highly active catalyst like Cu(OTf)₂ or BF₃•Et₂O [1].
Catalyst loading is too low. Increase catalyst loading. For example, with Zn(OTf)₂, increasing from 1 mol% to 5 mol% reduced reaction time from 40 min to 10 min [1].
Decomposition of Diazo Starting Material Use of an incompatible Lewis acid. For cycloadditions, avoid strong Lewis acids like SnCl₄, TiCl₄, and BF₃. Use lanthanide triflates like Yb(OTf)₃ or GaCl₃ instead [2].
Slow Reaction Rate Low catalyst activity or loading. Opt for a faster catalyst (e.g., TiCl₄ or Cu(OTf)₂ for indole synthesis) or increase the loading of the current catalyst [1].
Poor Yield in Cycloaddition Lack of Lewis acid catalysis. The 1,3-dipolar cycloaddition step itself is not catalyzed by Lewis bases (like DBU, THF). Lewis bases only catalyze the subsequent isomerization step [3] [4]. Ensure a compatible Lewis acid is used.

Workflow and Mechanism

The following diagram illustrates the general workflow for the Lewis acid-catalyzed indole synthesis, based on the experimental procedure.

indole_synthesis Start Methyl o-aminophenylacetate + Aryl Aldehyde A Condensation Start->A B Intermediate 1 (Methyl 2-arylmethyleneaminophenylacetate) A->B C Diazo Transfer (PNBSA, DBU, MeCN, 0°C to RT) B->C D Diazo Compound 2 C->D E Lewis Acid Cyclization (e.g., 1 mol% Cu(OTf)₂, DCM, RT) D->E F Indole Product 3 E->F

The mechanism for the key cyclization step involves activation of the imine by the Lewis acid, facilitating nucleophilic attack by the diazo carbon.

reaction_mechanism cluster_1 Mechanism of Cyclization LA Lewis Acid (LA) Step1        Step 1: LA coordinates to the imine nitrogen,increasing the electrophilicity of the imine carbon.         LA->Step1 Step4        Step 4: Dissociation of the Lewis acidfurnishes the final indole product.         LA->Step4 Step2        Step 2: The nucleophilic diazo carbon attacksthe activated imine carbon.         Step1->Step2 Step3        Step 3: Formation of a diazonium ionintermediate, followed by expulsion of N₂.         Step2->Step3 Step3->Step4

FAQs

Q1: Can Lewis bases be used to catalyze reactions of methyl diazoacetate? Yes, but their role is specific. Lewis bases (like THF, DMAP, or DBU) do not catalyze the initial 1,3-dipolar cycloaddition of this compound with alkenes. They instead catalyze a subsequent step, such as the 1,3-H shift isomerization of a 3H-pyrazoline intermediate to the more stable 1H-pyrazoline, by acting as a proton acceptor [3] [4].

Q2: Why is my catalyst inactive even though it's on the "effective" list? Catalyst performance is highly reaction-specific. A catalyst that is highly effective for one transformation (e.g., triflate salts for indole synthesis) may be ineffective or even decompose the starting materials in another (e.g., cycloaddition) [1] [2]. Always match the catalyst to your specific reaction.

Q3: How sensitive are these reactions to moisture? While the cited procedures do not specify rigorous drying, reaction times can be dependent on humidity [1]. For best reproducibility, especially when using highly Lewis acidic metal halides (like TiCl₄ or SnCl₄), it is good practice to use dry solvents and an inert atmosphere.

References

Methyl Diazoacetate (MDA) Reactions: Mechanisms & Nuances

Author: Smolecule Technical Support Team. Date: February 2026

MDA is a versatile reagent that can participate in different types of reactions depending on the reaction partner. Understanding the correct mechanism is crucial for troubleshooting.

Core Reaction Mechanisms

The following table summarizes the two primary reaction pathways for MDA identified in the literature, which are fundamental for understanding potential solvent influences [1] [2].

Reaction Partner Primary Mechanism Key Intermediate Primary Product(s) Notes for Troubleshooting
Electrophiles (e.g., Benzhydrylium ions) [1] MDA acts as a nucleophile (attack at carbon) Diazonium ion Various functionalized products Reactivity is quantified on a nucleophilicity scale. Similar reactivity to enamines or silyl enol ethers [1].
Nucleophiles (e.g., Enamines, Sulfonium Ylides) [1] MDA acts as an electrophile (attack at terminal nitrogen) Zwitterion Pyrazolines, Aziridines, Azo compounds [1] This pathway was once mistaken for a concerted 1,3-dipolar cycloaddition [1].
X–H Bonds (N, O, S; with metal catalyst) [2] Metal-carbene formation and X–H insertion Metallocarbene Various esters (α-amino, α-thio, etc.) Transition metal-exchanged clays (e.g., Rh, Cu) are effective catalysts [2].

A key finding from recent research is that reactions with nucleophiles like enamines and sulfonium ylides do not proceed via the traditionally assumed concerted 1,3-dipolar cycloaddition. Instead, they involve a stepwise mechanism initiated by an "azo coupling" [1]. The nucleophile attacks the terminal nitrogen of MDA, forming a zwitterionic intermediate. This intermediate can then undergo various subsequent transformations, such as proton shifts and cyclizations, to form the final products like pyrazolines [1]. Applying cycloaddition reasoning to these reactions will lead to incorrect troubleshooting.

Experimental Protocol: Azo Coupling with an Enamine

The following is a generalized protocol based on the reaction of MDA with pyrrolidinocyclohexene, as detailed in the literature [1].

  • Reaction Setup: In an inert atmosphere (e.g., nitrogen or argon), add a solution of the enamine (e.g., 1.0 equiv) in anhydrous diethyl ether to a reaction vessel.
  • Addition of MDA: Cool the solution to 0 °C with an ice bath. Slowly add a solution of methyl diazoacetate ( ~1.0 equiv) in anhydrous diethyl ether dropwise with stirring.
  • Reaction Monitoring: The reaction can be monitored by TLC or UV-Vis spectroscopy. The formation of a colored hydrazonoenamine intermediate (red in the cited example) may be observed [1].
  • Product Formation: Allow the reaction to warm to room temperature and continue stirring until completion. The initial zwitterion tautomerizes to a hydrazonoenamine, which then cyclizes to form the final pyrazoline product [1].
  • Work-up & Purification: The reaction mixture can be concentrated under reduced pressure. The product can be purified by techniques such as flash chromatography or recrystallization.

FAQs and Troubleshooting Guide

  • Q: My reaction of MDA with an enamine is yielding a pyrazoline, but the reaction is slow or doesn't proceed. What could be wrong?

    • A: The electrophilicity of MDA is relatively low. Ensure your reagents are anhydrous and that you are using high-purity, fresh MDA. The presence of acids or protic solvents can deactivate or decompose MDA. Try switching to a more polar aprotic solvent like DMSO, which can stabilize the zwitterionic intermediate and potentially accelerate the rate-determining step [1].
  • Q: I isolated a red, crystalline intermediate from the reaction of diazomalonate with a pyrrolidinocyclopentene. Is it the predicted zwitterion?

    • A: Probably not. Recent single-crystal X-ray analysis has shown that such red crystals are typically the hydrazonoenamine tautomer, not a zwitterion [1]. You can characterize this intermediate by NMR and UV-Vis spectroscopy.
  • Q: How can I promote X-H insertion reactions (with amines, alcohols, thiols) instead of dimerization or other pathways?

    • A: Use a catalyst. Transition metal-exchanged clays, particularly Rhodium (Rh) or Copper (Cu), are highly effective for generating the metal-carbene from MDA, which then cleanly undergoes X-H insertion to give the desired functionalized esters in high yields [2].

How to Investigate Solvent Effects

Since specific data is unavailable, you can establish it experimentally. Here is a logical workflow for designing your investigation, which you can implement in a lab.

Start Start: Identify Reaction Goal Define Goal: Measure k in Different Solvents Start->Goal ChooseS Choose Solvent Library Goal->ChooseS Group Group by Polarity (aprotic vs protic) ChooseS->Group RunExp Run Kinetic Experiments Group->RunExp Analyze Analyze Rate Constants (k) RunExp->Analyze Correlate Correlate k with Solvent Polarity (ε) Analyze->Correlate Result Result: Optimize Reaction Solvent Correlate->Result

  • Select a Model Reaction: Choose a well-defined MDA reaction, such as the azo coupling with a standard enamine [1].
  • Choose a Solvent Library: Select a range of solvents covering different polarities (e.g., cyclohexane, toluene, THF, DCM, DMSO) and protic/aprotic characteristics (e.g., MeOH, i-PrOH).
  • Perform Kinetic Measurements: Use techniques like UV-Vis spectroscopy or NMR to monitor the reaction rate under pseudo-first-order conditions in each solvent [1].
  • Data Analysis: Determine the second-order rate constant (k) for the reaction in each solvent.
  • Correlation: Plot the log k values against solvent parameters (e.g., dielectric constant ε, ET(30)) to identify a correlation and understand the solvent effect.

References

temperature control methyl diazoacetate protocols

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles for Temperature Control

Why Low Temperatures are Critical Methyl diazoacetate is a diazo carbonyl compound. While more stable than non-stabilized aliphatic diazo compounds, it remains thermally sensitive [1]. The primary goals of temperature control are to:

  • Prevent Decomposition: Elevated temperatures can trigger exothermic decomposition, rapidly releasing nitrogen gas and leading to a dangerous pressure build-up or explosion [2].
  • Maintain Reaction Efficacy: In synthesis, uncontrolled decomposition consumes the reagent, leading to low yields and unwanted by-products [3].

General Temperature Guidelines The table below summarizes key temperature parameters for handling this compound.

Parameter Recommended Condition Rationale & Context
Standard Storage & Handling 0°C or lower [1] Prolongs compound lifetime; halodiazoacetates (analogues) handled at 0°C or lower [1]
Diazotization Reactions 0–5°C [2] Critical for stabilizing reactive diazonium intermediates and preventing explosive decomposition [2]
Typical Cyclopropanation 90–100°C (refluxing ethyl acetate) [3] High temperature required for reaction; strict safety shielding and controlled addition of this compound solution are mandatory [3]
Thermal Decomposition Half-Life 109 hours at 100°C (for Ethyl Diazoacetate, EDA) [1] EDA is a close analogue; this compound should be considered to have similar stability [1]

Experimental Protocol: Cyclopropanation with Temperature Control

The following is an adapted procedure for the cyclopropanation of a silyl enol ether, highlighting critical temperature and safety measures [3].

Title: Copper-Catalyzed Synthesis of Methyl 2,2-dimethyl-3-(trimethylsiloxy)-1-cyclopropanecarboxylate [3]

Hazard Warning: This procedure must be performed behind a safety shield due to the potential for explosive decomposition of this compound [3].

Materials:

  • This compound (Note 8) [3]
  • Silyl enol ether 1 (2-Methyl-1-(trimethylsiloxy)propene) [3]
  • Copper(II) acetylacetonate [Cu(acac)2] [3]
  • Dry ethyl acetate [3]

Procedure:

  • Setup: A 500 mL flask equipped with a magnetic stir bar and a reflux condenser is charged with the catalyst copper(II) acetylacetonate (1.04 g, 4.00 mmol) and the silyl enol ether 1 (28.8 g, 200 mmol) [3].
  • Heating: The suspension is heated to 90–100°C using an oil bath [3].
  • Addition of this compound (CRITICAL STEP): A solution of this compound (24.0 g, 240 mmol) in 250 mL of dry ethyl acetate is added dropwise through the condenser over 3–4 hours [3].
    • Control: The addition rate must be regulated to maintain a continuous, gentle liberation of nitrogen gas observed at the system's gas bubbler. A too-rapid addition can cause a violent reaction [3].
    • Dilution: Adding the solution through the condenser dilutes it with refluxing solvent, minimizing the formation of side products like dimethyl fumarate and maleate [3].
  • Completion: After the addition, the mixture is cooled to room temperature, and the solvent is carefully removed using a rotary evaporator with a water bath temperature below 35°C [3].

This procedure can be visualized in the following workflow, which integrates the key operational steps and safety controls:

G cluster_legend Safety & Control Notes Start Begin Experimental Setup A Charge flask with catalyst and silyl enol ether Start->A B Heat suspension to 90-100°C (oil bath) A->B C Add this compound solution DROPWISE over 3-4 hours B->C D Monitor N₂ evolution rate via gas bubbler C->D Controlled addition E Cool reaction to room temperature D->E F Remove solvent (rotary evaporator) Bath temp. < 35°C E->F End Reaction Complete F->End L1 Perform behind safety shield L2 Use efficient stirring L3 Dilute reagent via condenser

FAQs and Troubleshooting

Q1: What should I do if I observe rapid gas evolution (vigorous bubbling) during the addition of this compound?

  • Immediately stop the addition of the this compound solution.
  • Ensure the reaction vessel is properly cooled. The reaction may be exceeding the safe temperature threshold, accelerating decomposition.
  • Do not resume addition until the gas evolution has returned to a slow, steady rate. Consider improving cooling or further diluting your reagent solution.

Q2: Can I purify this compound by distillation?

  • Yes, but with extreme caution. The submitters of one procedure note that a spatula of K₂CO₃ can be added to the crude material to trap acid traces before distillation [3].
  • Mandatory: The distillation must be performed behind a safety shield, and the bath temperature should be kept below 60°C [3]. Many procedures use the compound without distillation due to the associated risks [3].

Q3: My reaction yield is low, with significant by-product formation. What could be the cause?

  • Improper addition rate: Adding this compound too quickly is a common cause. Ensure a slow, dropwise addition over several hours as specified [3].
  • Insufficient dilution: The procedure uses a large volume of solvent (250 mL of ethyl acetate for 24g of this compound) for a reason. Reducing the solvent volume increases the risk of dimerization and runaway reactions [3].
  • Catalyst activity: An old or impure catalyst batch may lead to incomplete conversion and side reactions.

References

Methyl Diazoacetate: Critical Safety Information

Author: Smolecule Technical Support Team. Date: February 2026

Methyl diazoacetate is a hazardous chemical that requires extreme care. The table below summarizes the core safety and handling information from the search results.

Aspect Details
Chemical Identification CAS: 6832-16-2; Molecular Formula: C3H4N2O2 [1]
Hazard Warnings Potential explosive; all operations should be performed behind an efficient safety shield [2].

| Safe Handling Precautions | - Shielding: Use a safety shield during distillation and cyclopropanation reactions [2].

  • Acid Traces: Add a spatula of K2CO3 to the crude diazo ester to trap traces of acid before distillation [2].
  • Solvent Dilution: Further diluting the compound with a refluxing solvent during reactions can help minimize the formation of hazardous side products [2]. | | Storage Considerations | While explicit storage conditions for this compound are not listed, a safety data sheet for the similar compound ethyl diazoacetate recommends storing the container tightly closed in a dry, cool, and well-ventilated place [3]. This provides a reasonable guideline. |

Suggested Experimental Workflow

The diagram below outlines a general safety workflow for handling this compound, synthesized from the precautionary information available.

Start Start Experiment Prep Preparation Phase - Work behind a safety shield - Ensure adequate ventilation - Use spark-proof tools Start->Prep Check Pre-Use Check - Inspect container for damage - Check for discoloration or solids Prep->Check Handle Handling & Use - Keep away from heat/ignition sources - Avoid contact with skin/eyes - Wear suitable protective equipment Check->Handle Store Storage - Keep container tightly closed - Store in a cool, dry, well-ventilated place Handle->Store Dispose Disposal - Arrange disposal at a licensed chemical destruction plant Handle->Dispose

Frequently Asked Questions

Q: What is the biggest risk when working with this compound? A: The primary risk is its potential to explode. This hazard is present during various operations, which is why using a safety shield is non-negotiable [2].

Q: How should I purify this compound? A: If distillation is necessary, it must be done with great caution. The literature suggests distilling behind a safety shield and adding a small amount of potassium carbonate (K2CO3) to the crude product to neutralize any trace acids that could initiate a dangerous decomposition [2].

Q: Can I use it directly without purification? A: Yes, for the cyclopropanation reaction described in the search results, undistilled this compound containing solvent was used successfully. However, the stoichiometry must be adjusted to account for any solvent present [2].

Tips for Sourcing More Information

  • Consult Manufacturer SDS: For the most reliable and specific storage and stability data, obtain the latest Safety Data Sheet (SDS) directly from the chemical supplier.
  • Specialized Safety Resources: Look for scientific reviews or books focused on the safe handling of reactive and explosive compounds, which often provide more detailed guidance than standard SDS.

References

Troubleshooting Common Methyl Diazoacetate Side Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems, their causes, and practical solutions based on current literature.

Problem / Side Reaction Likely Cause Recommended Solutions & Control Methods

| Competing X-H Insertion (O-H, N-H, S-H) | High reactivity of metal carbene or free carbene with nucleophiles [1] [2] | • Purify solvents and reagents to remove protic impurities (e.g., water, alcohols) [1]. • Use aprotic solvents (e.g., CH₂Cl₂, THF, CH₃CN) [3]. • For selective cyclopropanation, use visible light photolysis instead of metals to generate free carbenes [4] [2]. | | Undesired Dimerization / Oligomerization | Uncontrolled decomposition of diazo compound | • Use slow addition techniques (e.g., syringe pump) to maintain low concentration of methyl diazoacetate in reaction mixture [5]. • Employ bulky ligands on metal catalysts or use sterically hindered diazo compounds to suppress side reactions [5]. | | Low Diastereoselectivity in Cyclopropanation | Poor control over the approach of the alkene to the carbene | • Use chiral catalysts (e.g., Rh₂(S-DOSP)₄) for enantioselective cyclopropanation [6]. • Employ chiral auxiliaries (e.g., derived from pantolactone or camphorsultam) on the diazo compound [6] [3]. | | Formation of Pyrazolines / Other Cycloadducts | Reaction of the diazo compound as a 1,3-dipole instead of a carbene precursor [7] | • Mechanism Clarification: These are often not concerted cycloadditions but result from nucleophilic attack on the terminal nitrogen, forming zwitterions that cyclize [8]. • Adjust catalyst and conditions to favor carbene formation pathway. | | Competing Wolff Rearrangement | Typical for α-diazoketones; can occur with diazoacetates under photochemical conditions [2] | • Control reaction by selecting appropriate catalyst (metal vs. photochemical conditions). |

Optimized Experimental Protocols

Here are detailed methodologies for key transformations, incorporating strategies to minimize side reactions.

Protocol 1: Visible-Light-Promoted Cyclopropanation (Metal-Free)

This method avoids metal catalysts, reducing side reactions associated with metal carbenes [4] [2].

  • Reaction Setup: In a vial, combine the alkene (1.0 equiv) and this compound (1.2 equiv) in anhydrous THF or 1,4-dioxane. Use molecular sieves to exclude moisture.
  • Irradiation: Seal the vial and irradiate the mixture with blue LEDs (e.g., 427 nm or 456 nm) at room temperature. Monitor reaction progress by TLC or NMR.
  • Work-up: After completion, concentrate the mixture under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel.
Protocol 2: Metal-Catalyzed Cyclopropanation with Slow Addition

This standard method uses slow addition to control this compound concentration [5] [6].

  • Catalyst Preparation: Generate the active catalyst (e.g., Rh₂(OAc)₄) in situ by adding a solution of the metal complex (1 mol%) in anhydrous CH₂Cl₂ to the reaction vessel.
  • Alkene Preparation: Add the alkene (1.0 equiv) in anhydrous CH₂Cl₂ to the catalyst solution under an inert atmosphere.
  • Diazo Addition: Using a syringe pump, add a solution of this compound (1.05 equiv) in CH₂Cl₂ slowly over 2-4 hours.
  • Reaction Monitoring: After addition is complete, stir until TLC/NMR shows consumption of the diazo compound.
  • Purification: Filter the reaction mixture through a short plug of silica gel and concentrate. Further purify by flash chromatography.

Visualizing Competing Reaction Pathways

The diagram below illustrates the key pathways of this compound and how they lead to desired products or side reactions, helping you identify where control can be applied.

G MDA This compound (N₂CHC(O)OMe) Light Visible Light MDA->Light Photolysis Metal Metal Catalyst (e.g., Rh₂L₄) MDA->Metal Metal Carbenoid Pyrazoline Pyrazoline Formation MDA->Pyrazoline + Dipolarophile Carbene Carbene Intermediate (:CHC(O)OMe) Light->Carbene Photolysis Metal->Carbene Metal Carbenoid Cyclopropane ✓ Desired Cyclopropane Carbene->Cyclopropane + Alkene XH X-H Insertion Side Product (X = O, N, S) Carbene->XH + Nucleophile Dimer Dimerization/Oligomerization Carbene->Dimer High [Carbene] Alkene Alkene Nucleophile Nucleophile (X-H) HighConc High [MDA] AnotherMDA This compound (as 1,3-dipole)

Key Principles for Reaction Control

Successful experimentation with this compound hinges on managing its inherent reactivity.

  • Control Carbene Generation: The method used to generate the reactive carbene species (metal catalyst vs. visible light) significantly impacts selectivity and side reactions [4] [2].
  • Manage Concentrations: Using slow addition techniques to maintain a low concentration of this compound is one of the most effective ways to suppress dimerization and oligomerization [5].
  • Exclude Protic Interferents: Scrupulously dry solvents and reagents to prevent competing X-H insertion reactions [1].

References

methyl diazoacetate vs diphenyldiazomethane electrophilicity

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Electrophilicity Comparison

The table below summarizes the key electrophilicity parameters for the two diazo compounds, determined through kinetic studies of their reactions with sulfonium ylides and enamines [1].

Diazo Compound Electrophilicity Parameter (E)
Methyl Diazoacetate -20.44
Diphenyldiazomethane -18.32

A higher (less negative) E value indicates greater electrophilicity. The data shows that diphenyldiazomethane is more electrophilic than this compound [1]. For context, the study reports that the electrophilicities of these diazoalkanes are 11 to 14 orders of magnitude lower than that of a benzenediazonium ion [1].

Experimental Context and Reaction Mechanism

The electrophilicity parameters were derived from second-order rate constants of reactions where sulfonium ylides or enamines attack the terminal nitrogen atom of the diazo compound [1]. This step involves the formation of only one new sigma bond, allowing the use of the correlation lg k₂ = s_N(N+E) to determine the E parameter [1].

It is important to note that these reactions do not proceed via the often-assumed concerted 1,3-dipolar cycloaddition. Instead, they occur through a stepwise mechanism involving initial zwitterion formation [1]. The visualization below illustrates this key mechanistic difference.

G Mechanism of Diazoalkane Reaction with Enamines Start Diazoalkane + Enamine Zwitterion Zwitterion Intermediate Start->Zwitterion Rate-determining step (One-bond formation) Concerted Concerted 1,3-Dipolar Cycloaddition Start->Concerted Previously assumed path ProductA e.g., Hydrazonoenamine Zwitterion->ProductA Subsequent steps (e.g., Proton shifts) ProductB Pyrazoline Concerted->ProductB ProductA->ProductB Cyclization

Chemical Rationale and Implications

The difference in electrophilicity can be rationalized by their structures:

  • This compound contains an electron-withdrawing ester group (-CO₂Me), which reduces the electron density on the diazo carbon and terminal nitrogen, making it less receptive to nucleophilic attack.
  • Diphenyldiazomethane features two electron-donating phenyl groups (-Ph), which stabilize the developing positive charge on the diazo moiety during nucleophilic attack, enhancing its electrophilicity.

This quantitative comparison helps synthetic chemists predict the scope of nucleophiles that will react with a given diazo compound. A more electrophilic diazoalkane like diphenyldiazomethane is expected to react with a wider range of weaker nucleophiles.

Important Handling Notes

Both types of diazo compounds require careful handling:

  • This compound is a potential explosive and should be distilled behind a safety shield. Crude samples often contain solvent and should be handled with care [2].
  • Diphenyldiazomethane is unstable and decomposes upon standing, often into benzophenone azine. It should be used immediately after preparation or purified shortly before use [3] [4].

References

kinetic studies methyl diazoacetate enamine reactions

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data and Reaction Comparison

The table below consolidates key quantitative data from kinetic studies for easy comparison.

Enamine Reactant Temperature (°C) Rate Constant, k₂ (M⁻¹ s⁻¹) ΔHⱧ (kJ mol⁻¹) ΔSⱧ (J mol⁻¹ K⁻¹) Reference
Pyrrolidinocyclopentene (2a) -40 1.44 × 10⁻⁴ 22.0 ± 2.1 -222 ± 9 [1]
" -30 2.46 × 10⁻⁴ " " [1]
" -20 3.40 × 10⁻⁴ " " [1]
" -10 6.25 × 10⁻⁴ " " [1]
" +25 2.17 × 10⁻³ " " [1]
Pyrrolidinocyclohexene (2b) -30 5.46 × 10⁻⁵ 23.5 ± 1.8 -228 ± 7 [1]
" -20 8.48 × 10⁻⁵ " " [1]
" -10 1.43 × 10⁻⁴ " " [1]
" +25 5.59 × 10⁻⁴ " " [1]

Electrophilicity Parameters of Diazoalkanes [2] The one-bond electrophilicity parameter E for methyl diazoacetate was determined to be -20.1, and for dimethyl diazomalonate, -20.7. These values are about 11-14 orders of magnitude lower than that of a benzenediazonium ion, placing them at the very low end of the electrophilicity scale.

Experimental Protocols for Kinetic Studies

The following methodologies are cited in the supporting research:

  • Time-Resolved NMR Kinetics: The kinetics for the reactions between this compound and enamines were investigated using ¹H NMR spectroscopy [1].

    • Procedure: Equimolar amounts of the reactants were dissolved in CDCl₃. The reaction was monitored at low temperatures by tracking the decrease in the signal intensity of the enamine's vinylic hydrogens relative to an internal standard (1,1,2,2-tetrachloroethane) [1].
    • Data Analysis: Second-order rate constants (k₂) were obtained from the slopes of plots of 1/[enamine]ₜ versus time t, which fit the equation for a second-order reaction: 1/[enamine]ₜ = k₂t + 1/[enamine]₀ [1].
    • Activation Parameters: Eyring plots of ln(k₂/T) versus 1/T were used to determine the activation enthalpy (ΔHⱧ) and entropy (ΔSⱧ) [1].
  • Computational Methods (DFT Calculations): The mechanistic pathway was studied using Density Functional Theory (DFT) calculations [1].

    • Geometry Optimization: Structures were optimized at the B3LYP-D3BJ/def2-SVP level of theory [1].
    • Solvation Model: The SMD model for chloroform was used to simulate the solvent environment [1].
    • Energy Calculations: For improved accuracy, single-point energy calculations were performed using the (SMD=CHCl₃)/MN15/def2-TZVPD method. The final Gibbs energies were Boltzmann-weighted averages of all relevant conformers [1].

Revised Reaction Mechanism

The following diagram illustrates the current understanding of the stepwise mechanism, which involves the formation of a zwitterionic intermediate.

G Stepwise Reaction of this compound and Enamine MDA This compound Zwitterion Zwitterionic Intermediate (Azo Coupling Product) MDA->Zwitterion Nucleophilic Attack Rate-Determining Step Enamine Enamine Enamine->Zwitterion Tautomers Tautomers (e.g., Hydrazonoenamine) Zwitterion->Tautomers Proton Transfer Tautomers->Zwitterion Tautomerization (Reversible) FinalProduct Cyclized Product (e.g., Pyrazoline) Tautomers->FinalProduct Cyclization

This stepwise pathway is initiated by the nucleophilic attack of the enamine on the terminal nitrogen of this compound, forming a zwitterionic intermediate [1] [2]. This initial azo coupling is the rate-determining step. The zwitterion can then undergo proton transfers to form various tautomers, such as hydrazonoenamines, which eventually cyclize to form the final pyrazoline products [1] [2].

Key Mechanistic Insights for Researchers

  • Paradigm Shift: This work revises the long-standing FMO theory for these specific reactions, showing that the interaction between the enamine's HOMO and the diazo compound's π*N=N (LUMO) controls the reaction, not the interaction with the LUMO+1 of the heteropropargyl fragment [1].
  • Negative Activation Entropy: The highly negative activation entropy (ΔSⱧ ≈ -225 J mol⁻¹ K⁻¹) indicates a highly ordered transition state. However, this data alone cannot be used to confirm a concerted mechanism, as the stepwise pathway also exhibits this characteristic [1].
  • Synthetic Implications: Understanding that this is a stepwise, zwitterion-mediated process expands the synthetic possibilities, as the intermediates can be potentially trapped or diverted, offering routes to different products beyond the classical cycloadducts [2].

References

DFT calculation validation methyl diazoacetate mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Mechanisms and Experimental Insights

The following table summarizes two well-studied mechanisms for reactions involving methyl diazoacetate.

Mechanism/Catalyst Key Finding Experimental/Computational Evidence
B(C6F5)3-Catalyzed Cyclopropanation [1] The Lewis acid activates the diazoester by binding to the carbonyl oxygen, leading to a concerted [2+1] cycloaddition with alkenes. DFT Calculations: Used B3LYP/6-31G(d,p) to map the energy profile, identify intermediates, and explain high diastereoselectivity through steric and π-stacking interactions [1].
Lewis Base-Catalyzed Pyrazoline Formation [2] [3] [4] Lewis bases (e.g., DMAP, DBU) catalyze the 1,3-H shift in a pyrazoline intermediate but do not catalyze the initial [3+2] cycloaddition. NMR Kinetics & DFT: Combined kinetic NMR spectroscopy with DFT modeling to rule out one mechanistic pathway and confirm the catalytic role as proton transfer [2] [3] [4].

DFT Calculation Protocols

The studies employed rigorous computational methods suitable for validating the proposed mechanisms.

  • Software and Method: Calculations were primarily performed using Gaussian 09 with Density Functional Theory (DFT) [1].
  • Functional and Basis Set: The B3LYP functional was used with the 6-31G(d,p) basis set for geometry optimization and frequency analysis [1].
  • Solvation and Dispersion: The SMD solvation model was applied to account for solvent effects, and empirical dispersion corrections (e.g., GD3) were included for weak interactions [1].
  • Energy Refinement: Single-point energies were further refined using higher-level basis sets like 6-311+G(d,p) for greater accuracy [1].

Workflow for Mechanism Validation

The following diagram illustrates the general workflow used in these studies to validate a reaction mechanism, combining computational and experimental approaches.

G Start Proposed Mechanism A Computational Modeling (DFT, e.g., B3LYP/6-31G(d,p)) Start->A B Experimental Kinetics (e.g., NMR Spectroscopy) Start->B C Compare & Validate A->C Energetics Transition States B->C Rate Constants Observed Intermediates C->Start Disagreement (Revise Hypothesis) D Mechanism Validated C->D Agreement

Research Applications and Conclusions

  • The B(C6F5)3 study concluded that cyclopropanation proceeds via a concerted [2+1] cycloaddition of a Lewis acid-activated carbene intermediate, with selectivity governed by sterics and π-interactions [1].
  • The Lewis base study conclusively ruled out a triazene-like intermediate for the cycloaddition step and precisely identified the 1,3-H shift as the catalyzed step [2] [3] [4].

References

methyl diazoacetate electrophilicity comparison other diazo compounds

Author: Smolecule Technical Support Team. Date: February 2026

Electrophilicity Comparison of Diazo Compounds

The electrophilicity of diazo compounds can be quantified by an electrophilicity parameter E. A more positive E value indicates a stronger electrophile. The following table presents the E parameters for methyl diazoacetate and related compounds, derived from kinetic studies [1].

Diazo Compound Electrophilicity Parameter (E)
This compound -20.65 [1]
Dimethyl Diazomalonate -20.92 [1]
4-Nitrophenyldiazomethane -19.18 [1]
Diphenyldiazomethane -18.68 [1]

| Benzenediazonium Ion (For context, a much stronger electrophile) | -7.49 [1] |

Key Insights from the Data [1]:

  • This compound is a weak electrophile. Its E value is approximately 13 orders of magnitude lower than the highly reactive benzenediazonium ion.
  • Structural effects are clear: diazo compounds with ester-stabilizing groups (e.g., this compound, dimethyl diazomalonate) are less electrophilic than those stabilized by aryl groups (e.g., diphenyldiazomethane).
  • The presence of an electron-withdrawing nitro group (in 4-nitrophenyldiazomethane) increases electrophilicity compared to other aryl-stabilized diazo compounds.

Experimental Protocols for Electrophilicity Quantification

The electrophilicity parameters in the table were determined through kinetic studies of reactions where the diazo compound acts as an electrophile. The general workflow and methodology are as follows.

G Start Start: Reaction Setup Step1 Combine diazo compound and nucleophile (e.g., sulfonium ylide, enamine) in solvent (e.g., DMSO) Start->Step1 Step2 Monitor Reaction Progress using UV-Vis or NMR Spectroscopy Step1->Step2 Step3 Determine Second-Order Rate Constant (k₂) Step2->Step3 Step4 Apply Linear Free-Energy Relationship lg k₂(20°C) = s_N(N + E) Step3->Step4 Result Calculate Electrophilicity (E) of the Diazo Compound Step4->Result

The experimental protocol is designed to ensure that the measured rate constant reflects the one-bond electrophilicity of the diazo compound [1].

  • Core Principle: The kinetics of the reaction between a diazo compound and a reference nucleophile are measured. The reaction must proceed via a rate-determining step that involves the formation of a single new sigma bond between the nucleophile and the terminal nitrogen of the diazo group [1].
  • Nucleophiles Used: The studies utilized sulfonium ylides (e.g., 2a–b) and enamines (e.g., 3a–e) as reference nucleophiles. Their nucleophilicity parameters (N and s_N) were pre-determined from reactions with other electrophiles [1].
  • Kinetic Measurements: Second-order rate constants (k₂) for the reactions were measured at 20 °C, typically using UV-Vis spectroscopy to monitor the change in concentration of a reacting species over time [1]. This technique is well-suited for quantifying reaction rates by tracking absorbance changes [2] [3].
  • Data Analysis: The measured rate constants (k₂) and the known nucleophilicity parameters (N, s_N) of the nucleophiles were fitted into the linear free-energy relationship (LFER) equation: lg k₂(20 °C) = s_N(N + E). Solving this equation for multiple nucleophile-diazo compound pairs allows for the accurate determination of the electrophilicity parameter E [1].

Key Reaction Mechanisms and Safety Notes

The initial zwitterion formed from the nucleophilic attack can undergo various subsequent transformations, leading to different final products [1].

G Diazo Diazo Compound R₁R₂C=N⁺=N⁻ Zwitterion Zwitterionic Intermediate R₁R₂C-N⁻-N⁺=Nu Diazo->Zwitterion Nucleophilic Attack at Terminal N Nucleophile Nucleophile (Nu) Nucleophile->Zwitterion Path1 Path A: Subsequent Cyclization/Proton Shifts Zwitterion->Path1 Path2 Path B: Reaction with Second Equivalent Zwitterion->Path2 Product1 Final Products (e.g., Pyrazolines, Aziridines) Path1->Product1 Product2 Final Products (e.g., Azo Compounds) Path2->Product2

It is also important to note that the thermal stability of diazo compounds varies significantly. For instance, while ethyl diazoacetate is relatively stable at room temperature, ethyl halodiazoacetates have half-lives of only a few hours at 25°C [4]. Always consult relevant safety data sheets and literature before handling any diazo compounds.

References

NMR Spectroscopy in Monitoring Methyl Diazoacetate Reactions

Author: Smolecule Technical Support Team. Date: February 2026

NMR spectroscopy is a powerful, non-destructive technique for obtaining structural information and studying molecular dynamics at the atomic level [1] [2]. Its application provides direct insight into reaction mechanisms and kinetics, as demonstrated in studies on methyl diazoacetate.

The table below summarizes two specific types of this compound reactions that have been successfully monitored using NMR spectroscopy:

Reaction Type Role of NMR Spectroscopy Key Findings/Mechanistic Insights

| 1,3-Dipolar Cycloaddition with alkenes (e.g., methyl acrylate) [3] | Kinetic Monitoring: Used to study the reaction rate. Mechanistic Elucidation: Confirmed the reaction proceeds via a two-step domino process. | The first step ([3+2]-cycloaddition) is not catalyzed by Lewis bases (e.g., THF, pyridine). Lewis bases only catalyze the second step (a 1,3-H shift). An alternative triazene-like mechanism was ruled out. | | Azo Coupling with nucleophiles (e.g., sulfonium ylides, enamines) [4] | Product Identification & Structural Confirmation: Used to identify and characterize products and intermediates, including via single crystal X-ray data validation. Mechanistic Revision: Provided evidence to correct previously proposed mechanisms. | These reactions proceed through rate-determining electrophilic attack at the terminal nitrogen of the diazo compound, forming a zwitterionic intermediate. This intermediate then undergoes various subsequent transformations, which were mistakenly identified as direct 1,3-dipolar cycloadditions in earlier work. |

Detailed Experimental Workflow

For researchers looking to implement these methods, the following workflow outlines the general process for using NMR kinetics to monitor a reaction, based on the study of the 1,3-dipolar cycloaddition [3].

workflow Start Reaction Mixture This compound + Methyl Acrylate NMR NMR Spectrometer Start->NMR Data1 Acquire NMR Spectra Over Time NMR->Data1 Data2 Monitor Reactant & Product Signal Intensities Data1->Data2 Analysis Kinetic Data Analysis Data2->Analysis Insight Mechanistic Insight Analysis->Insight

Key Experimental Details:

  • NMR Kinetic Spectroscopy: The study acquired a series of NMR spectra over time to monitor the consumption of reactants and the formation of products and intermediates [3].
  • Handling Sensitive Intermediates: For the azo coupling reactions, product identification sometimes required analysis at low temperatures (e.g., -50 °C) to observe unstable intermediates before they underwent further tautomerization or cyclization [4].
  • Complementary DFT Calculations: The experimental NMR kinetics data were combined with Density Functional Theory (DFT) calculations. This partnership provided a more complete picture, allowing researchers to correlate experimental reaction rates with theoretical energy barriers and to model the structures of transition states and intermediates [3].

Interpretation and Strategic Value

The true power of NMR monitoring lies in translating spectral data into strategic knowledge.

  • Quantifying Electrophilicity: For the azo coupling reactions, second-order rate constants (k₂) measured by NMR were used to calculate one-bond electrophilicity parameters (E) for this compound and other diazoalkanes. This quantitative scale (typically between -21 and -18 for these compounds) allows chemists to predict the scope of potential nucleophilic reaction partners [4].
  • Correcting Reaction Mechanisms: NMR evidence was crucial in demonstrating that products originally thought to arise from concerted 1,3-dipolar cycloadditions were actually formed through stepwise mechanisms involving zwitterionic intermediates. This corrects the historical record and provides a more accurate understanding for future reaction design [4].

Limitations and Complementary Techniques

While NMR is highly informative, it's important to be aware of its constraints and the value of other methods.

  • Inherent Limitations: NMR spectroscopy can have low sensitivity, potentially requiring high sample concentrations. It can also struggle with very complex reaction mixtures and is generally not suitable for analyzing large biomolecules directly in a mixture [2].
  • Synergy with Other Methods: The studies highlighted show a strong trend of using NMR in conjunction with other techniques. For instance, EPR spin trapping was used to detect radical intermediates in cobalt-catalyzed cyclopropanation involving ethyl diazoacetate (a close analog of this compound) [5]. Furthermore, the combination of NMR kinetics with theoretical DFT calculations has become a powerful standard approach for mechanistic verification [3].

References

methyl diazoacetate enantioselective catalysis comparison

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Applications of Methyl Diazoacetate

The following table summarizes key enantioselective reactions employing this compound, based on the experimental data from the search results.

Catalytic System Reaction Type Key Performance Data Key Features / Substrate Scope Citation
Rh₂(OAc)₄ & Chiral Phosphoric Acid (CPA) Three-component aminomethylation with α-diazo ketones, alcohols, and 1,3,5-triazines Yields up to 82%; enantioselectivity up to 94% ee; diastereoselectivity up to 85:15 dr [1]. Broad substrate scope including benzylic, aliphatic, allylic, propargyl, and complex natural alcohols (e.g., cholesterol, menthol) [1].
Rh₂(OAc)₄ & Chiral Phosphonic Acid Formal carbene insertion into C–N bonds of aminals Provides efficient access to optically pure α-amino-β2,2-amino acid derivatives with a broad substrate scope [2]. Synthesis of complex, poly-functionalized products with α-tetra-substituted stereocenters [2].
Pybox-Ru / Box-Cu Complexes Cyclopropanation of alkenes (e.g., styrene) Method validated by QM/MM modeling which agrees well with experimental stereoselectivity [3]. The study provides a computational model for predicting and explaining enantioselectivity, useful for ligand design [3].
Rh₂(OAc)₄ Cyclopropanation of silylated enynes Selective cyclopropanation of the double bond in silylated enynes achieved [4]. Demonstrates regioselectivity in the presence of multiple reactive sites (double vs. triple bonds) [4].

Detailed Experimental Protocols

Here are the detailed methodologies for the key reactions cited above.

  • Three-Component Aminomethylation [1]

    • Catalyst System: A cooperative catalyst system of Rh₂(esp)₂ (a dirhodium catalyst) and a chiral phosphoric acid (CPA) such as (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-BINOL phosphate is used.
    • Reaction Setup: In an optimized example, the ortho-CF₃-substituted benzylic alcohol, methyl phenyldiazoacetate, and 1,3,5-triphenyl-1,3,5-triazine are combined.
    • Conditions: The reaction is conducted in dichloromethane (DCM) at -10 °C.
    • Work-up: After completion, the mixture is purified directly by chromatography to isolate the β-amino-α-hydroxy ketone product.
  • Cyclopropanation of Silylated Enynes [4]

    • Catalyst: The reaction employs Rh₂(OAc)₄ as the sole catalyst.
    • Substrates: It uses 1-trimethylsilylbut-3-ene-1-yne or its derivatives as the alkene/alkyne substrate.
    • Procedure: this compound is slowly added to a mixture of the silylated enyne and the rhodium catalyst in a suitable solvent.
    • Control: The key is to maintain specific conditions that favor cyclopropanation of the double bond over reaction with the triple bond.

Mechanistic Insights and Workflow

The high enantioselectivity in the three-component aminomethylation reaction is proposed to arise from a dual hydrogen-bonding interaction between the chiral phosphoric acid catalyst and two key intermediates: the metal-associated oxonium ylide and the in-situ generated formaldehyde imine [1]. The diagram below illustrates the general workflow for developing and analyzing such catalytic reactions.

MDA_Workflow Start Start: Reaction Design CatSelect Catalyst Selection (e.g., Rh₂(OAc)₄, Box-Cu, CPA) Start->CatSelect Define Goal ReactionExec Reaction Execution & Optimization CatSelect->ReactionExec Setup Analysis Performance Analysis (Yield, %ee, %dr) ReactionExec->Analysis Data Collection Modeling Mechanistic Modeling (QM/MM for prediction/validation) Analysis->Modeling Interpretation Application Synthetic Application Analysis->Application Use Optimal Conditions Modeling->CatSelect Ligand Design Feedback Modeling->Application Rational Design Application->Start New Targets

Key Research Conclusions

  • Versatility of this compound: this compound is a highly versatile reagent, successfully applied in diverse enantioselective transformations like cyclopropanation and multi-component couplings to form C-C and C-N bonds [4] [1] [2].
  • Cooperative Catalysis for Complexity: The combination of an achiral dirhodium catalyst with a chiral Brønsted acid (like a CPA) is a particularly powerful strategy. This approach enables high levels of stereocontrol in complex reactions with low-steric-demand substrates, such as formaldehyde-derived imines [1] [2].
  • Role of Computational Models: QM/MM modeling has proven to be a valuable tool for these reactions, not only for validating experimental results but also for predicting enantioselectivity and aiding in the rational design of new ligands [3].

References

methyl diazoacetate Huisgen reaction validation studies

Author: Smolecule Technical Support Team. Date: February 2026

Mechanistic Comparison Table

The table below compares the traditional and newly validated mechanistic pathways for methyl diazoacetate in Huisgen reactions.

Feature Traditional Concerted Pathway Validated Stepwise Pathway
Mechanism Single, concerted step [1] Stepwise through zwitterionic intermediates [2]
Controlling Orbital Interaction Enamine HOMO with LUMO+1 of this compound [2] Enamine HOMO with π*N=N (LUMO) of this compound [2]
Energy Barrier Higher (reference point) ~40 kJ mol⁻¹ lower in CHCl₃ (DFT) [2]
Key Intermediate None Zwitterionic species (observed experimentally) [2]
Stereochemistry Stereospecific Allows for formation of multiple isomers (e.g., E/Z) [2]
Experimental Evidence Kinetics, stereospecificity [1] NMR observation of intermediates, kinetic analysis, DFT calculations [2]

Experimental Protocols for Validation

The following experimental approaches were key in validating the stepwise mechanism.

Kinetic Analysis via NMR Spectroscopy
  • Objective: Determine the reaction rate and activation parameters.
  • Methodology: Reactions are monitored using time-resolved ¹H NMR spectroscopy in CDCl₃ at low temperatures [2].
  • Procedure:
    • Prepare equimolar mixtures of this compound and the enamine (e.g., 1-(N-pyrrolidino)cycloalkene) with an internal standard (1,1,2,2-tetrachloroethane).
    • Track the decrease in the vinyl proton signals of the enamine over time.
    • Analyze data by plotting 1/[dipolarophile] versus time to obtain second-order rate constants (k₂).
    • Use the Eyring equation and plots of ln(k₂/T) vs. 1/T to calculate activation enthalpy (ΔH‡) and entropy (ΔS‡) [2].
  • Key Finding: The highly negative activation entropy (≈ -220 to -230 J mol⁻¹ K⁻¹) is consistent with an ordered transition state but does not exclusively prove a concerted mechanism [2].
Detection of Reactive Intermediates
  • Objective: Identify and characterize the proposed zwitterionic intermediates.
  • Methodology: Real-time NMR monitoring of reaction mixtures.
  • Procedure:
    • Acquire NMR spectra immediately after mixing the reactants and at regular time intervals thereafter.
    • Identify signals corresponding to intermediates like hydrazonoenamines that appear before the final cycloadduct [2].
  • Key Finding: For the reaction of this compound with 1-(N-pyrrolidino)cyclohexene, signals of intermediates were observed prior to the formation of the pyrazole product, confirming a stepwise process [2].
Computational Validation via DFT
  • Objective: Model the reaction pathway and compare the energetics of concerted vs. stepwise mechanisms.
  • Methodology:
    • Conformational Search: Perform an extensive search for all possible reactant and intermediate structures.
    • Geometry Optimization: Optimize geometries at the B3LYP-D3BJ/def2-SVP level of theory, including solvation effects (e.g., SMD model for CHCl₃) [2].
    • Energy Calculation: Obtain accurate single-point energies using a higher-level method like MN15/def2-TZVPD [2].
    • Analysis: Calculate the Gibbs energies for all conformers and identify the transition states and intermediates along the reaction coordinate.
  • Key Finding: The computations revealed a stepwise pathway with a significantly lower energy barrier (by approximately 40 kJ mol⁻¹) than the concerted pathway, unequivocally supporting the experimental data [2].

Mechanistic Pathways Diagram

The diagram below illustrates the two competing pathways for the reaction of this compound with an enamine.

G MDA This compound TS_concerted Concerted Transition State MDA->TS_concerted HOMO/LUMO+1 Interaction TS_stepwise Stepwise Transition State MDA->TS_stepwise HOMO/π*N=N Interaction Enamine Enamine Enamine->TS_concerted Enamine->TS_stepwise ZW Zwitterionic Intermediate HP Hydrazonoenamine Precursor ZW->HP Proton Shift Pyrazole Pyrazole Product HP->Pyrazole Cyclization TS_concerted->Pyrazole Concerted Path TS_concerted->Pyrazole Higher Barrier TS_stepwise->ZW Stepwise Path TS_stepwise->ZW Lower Barrier

Interpretation for Comparison Guide

  • Performance Advantage of Stepwise Path: The significantly lower energy barrier for the stepwise pathway means that reactions of this compound with electron-rich alkenes will be faster and more efficient via this route, a critical point for synthetic planning [2].
  • Limitation of FMO Theory: This discovery reveals a key limitation of the simple Frontier Molecular Orbital model. For diazo compounds, the LUMO (π*N=N) is orthogonal to the LUMO+1 of the heteropropargyl system. Interactions with the LUMO enable the stepwise path, a nuance not captured in traditional teachings [2].
  • Broader Context: While this stepwise mechanism is important for this compound, it is considered an "extreme case." Quantum-mechanical calculations still support a concerted mechanism for the vast majority of other 1,3-dipolar cycloadditions, as originally proposed by Huisgen [1] [3].

References

Experimental Evidence for the Azo Coupling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The key evidence comes from kinetic studies and product analysis of reactions between methyl diazoacetate and enamines. The findings challenge the earlier assumption that these reactions proceed via a concerted cycloaddition.

  • Kinetic Analysis and Electrophilicity Parameters: The second-order rate constants for the reactions were measured and used to determine the one-bond electrophilicity (E) of this compound, found to be between -21 and -18 [1]. This quantification aligns with a mechanism where only one new sigma bond is formed in the rate-determining step, consistent with an azo coupling, not a concerted process where two bonds form simultaneously.
  • Product Identification and Revised Mechanism: Research identified that products initially thought to be pyrazolines from a 1,3-dipolar cycloaddition are actually formed through an alternative route. The initial azo coupling produces a zwitterion, which then undergoes proton shifts to form a hydrazonoenamine. This hydrazonoenamine is the direct precursor that cyclizes to the final pyrazoline product [1].

The following diagram illustrates the established azo coupling pathway for this compound reacting with an enamine:

G Diazo This compound Zwitterion Zwitterionic Intermediate Diazo->Zwitterion Rate-Determining Step (Nucleophilic Attack) Enamine Enamine Enamine->Zwitterion Hydrazonoenamine Hydrazonoenamine Zwitterion->Hydrazonoenamine Proton Shifts Pyrazoline Pyrazoline Product Hydrazonoenamine->Pyrazoline Cyclization

Comparison of Reaction Pathways

The table below contrasts the key features of the azo coupling pathway with the classical 1,3-dipolar cycloaddition for this compound and enamines.

Feature Azo Coupling Pathway Classical 1,3-Dipolar Cycloaddition
Mechanism Step-wise Concerted
Rate-Determining Step Formation of a single C-N bond (zwitterion) [1] Simultaneous formation of two C-N bonds
Initial Intermediate Zwitterion [1] None (single transition state)
Key Experimental Evidence Kinetic data fitting one-bond model; isolation and characterization of hydrazonoenamine intermediates [1] Not supported by recent data for this specific reaction
Final Product (Example) Pyrazoline (via hydrazonoenamine cyclization) [1] Pyrazoline (directly)

General Protocol for Azo Coupling Reactions

While a specific step-by-step protocol for this compound with enamines is highly specialized, the general methodology for azo coupling reactions is well-established and involves two main steps [2] [3] [4].

  • Diazotization: A primary aromatic amine is reacted with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at low temperatures (typically 0-5 °C) to generate a diazonium salt [4].
  • Azo Coupling (Electrophilic Aromatic Substitution): The freshly prepared diazonium salt electrophile is then mixed with an electron-rich coupling partner, such as a phenol, naphthol, or enamine. This step is often performed under controlled pH and temperature to form the final azo product [3]. Modern approaches also explore solid acid catalysts [5] or continuous flow reactors [2] [6] to improve safety and efficiency.

References

×

XLogP3

0.4

Hydrogen Bond Acceptor Count

3

Exact Mass

100.027277375 g/mol

Monoisotopic Mass

100.027277375 g/mol

Heavy Atom Count

7

Dates

Last modified: 04-14-2024

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